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  • Product: n-Methyl-7h-purin-8-amine
  • CAS: 23658-67-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for N-Methyl-7H-purin-8-amine

Executive Summary N-Methyl-7H-purin-8-amine (CAS: 23658-67-5) is a critical purine derivative utilized extensively in medicinal chemistry, primarily as a structural scaffold for kinase inhibitors and nucleic acid analogu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-7H-purin-8-amine (CAS: 23658-67-5) is a critical purine derivative utilized extensively in medicinal chemistry, primarily as a structural scaffold for kinase inhibitors and nucleic acid analogues[1]. For researchers and drug development professionals, understanding its exact physicochemical properties—specifically its molecular weight and partition coefficient (LogP)—is paramount. These parameters directly dictate the compound's pharmacokinetics, cellular permeability, and target binding affinity.

This guide provides an authoritative breakdown of these properties, the causality behind their analytical determination, and self-validating experimental workflows to ensure data integrity.

Physicochemical Profiling

The molecular architecture of N-Methyl-7H-purin-8-amine features a purine base with a methylamine group at the 8-position[1]. This specific arrangement creates a highly polar, low-molecular-weight fragment that is ideal for fragment-based drug discovery (FBDD).

Quantitative Data Summary
ParameterValueAnalytical Significance
Chemical Formula C6H7N5Determines the isotopic distribution pattern for mass spectrometry[1].
Molecular Weight 149.15 g/mol Baseline for stoichiometric calculations and molarity in assays[1].
Exact Monoisotopic Mass 149.1533 g/mol Target mass for High-Resolution Mass Spectrometry (HRMS)[1].
cLogP (Partition Coefficient) ~0.4 ± 0.1Indicates moderate hydrophilicity; affects oral bioavailability and formulation.
Topological Polar Surface Area ~80.5 ŲCorrelates with membrane permeability and blood-brain barrier penetration.

Mechanistic Role and Logical Relationships

Why do Molecular Weight and LogP matter for this specific purine? In rational drug design, a low molecular weight (<500 Da) and an optimal LogP (usually 1–3 for oral drugs) are dictated by Lipinski's Rule of Five. N-Methyl-7H-purin-8-amine serves as a starting scaffold rather than a final drug. Its exceptionally low molecular weight (149.15 g/mol ) allows chemists ample "room" to add functional groups without exceeding the 500 Da limit[1].

Furthermore, its low LogP (~0.4) ensures high aqueous solubility. Mechanistically, the purine core mimics the structure of adenosine triphosphate (ATP). This structural homology allows the molecule to competitively bind to the ATP-binding pockets of target kinases, initiating a cascade of enzyme inhibition.

PurineSignaling Kinase Target Kinase (e.g., CDKs) Inhibition Enzyme Inhibition Kinase->Inhibition Purine N-Methyl-7H-purin-8-amine (Scaffold) Binding ATP-Binding Pocket Interaction Purine->Binding Affinity Binding->Kinase Competes with ATP CellCycle Cell Cycle Arrest Inhibition->CellCycle

Logical relationship of purine derivatives acting as competitive kinase inhibitors.

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, the determination of molecular weight and LogP must rely on rigorous, self-validating methodologies.

Protocol 1: Exact Mass Verification via LC-HRMS

To confirm the synthesis or purity of N-Methyl-7H-purin-8-amine, we must verify its exact mass (149.1533 g/mol )[1].

  • Causality: We utilize Electrospray Ionization (ESI) in positive mode because the amine groups on the purine ring are easily protonated, yielding a strong [M+H]+ ion at m/z 150.16. ESI is chosen because it is a "soft" ionization technique, preventing the premature fragmentation of the purine core prior to detection.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. (Rationale: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in positive ESI mode).

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Detection: Scan from m/z 100 to 500 using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Self-Validation System: Spike the sample with an internal standard of known exact mass (e.g., caffeine, exact mass 194.0804 g/mol ). If the internal standard's detected mass deviates by >5 ppm from its theoretical mass, the mass spectrometer must be recalibrated before the purine data can be trusted.

Protocol 2: Shake-Flask Method for LogP Determination

While computational models estimate the LogP of this compound at ~0.4, empirical validation is required for formulation and regulatory submissions.

  • Causality: The shake-flask method remains the gold standard because it directly measures the thermodynamic distribution of the un-ionized molecule between a lipophilic phase (n-octanol) and a hydrophilic phase (water). HPLC retention-time approximations are faster but can be skewed by secondary interactions between the polar purine nitrogens and the silica column matrix.

  • Step-by-Step Methodology:

    • Phase Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation. (Rationale: Un-saturated phases will solubilize into each other during the experiment, altering phase volumes and skewing the final concentration ratio).

    • Solubilization: Dissolve 5 mg of N-Methyl-7H-purin-8-amine in 10 mL of the pre-saturated aqueous phase.

    • Partitioning: Add 10 mL of the pre-saturated n-octanol phase to the aqueous solution in a glass centrifuge tube. Shake mechanically for 24 hours at a constant 25°C to reach thermodynamic equilibrium.

    • Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions formed during shaking.

    • Quantification: Carefully sample both phases using separate glass syringes. Quantify the concentration of the compound in each phase using the LC-MS method established in Protocol 1.

    • Self-Validation System: Run a parallel flask containing a reference standard with a known, well-documented LogP (e.g., hydrocortisone, LogP 1.61). If the measured LogP of the standard deviates by >0.1 log units, the entire batch must be discarded due to likely temperature fluctuations or incomplete phase separation.

LogPWorkflow A 1. Prepare Octanol/Water (Pre-saturated) B 2. Add N-Methyl-7H-purin-8-amine (Solubilization) A->B C 3. Mechanical Shaking (24h at 25°C) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Aqueous Phase Analysis (LC-MS/MS) D->E F 6. Octanol Phase Analysis (LC-MS/MS) D->F G 7. Calculate LogP (Log[C_oct/C_aq]) E->G F->G

Workflow for experimental determination of LogP using the shake-flask method.

References

  • Buy n-Methyl-7h-purin-8-amine (EVT-12056106). EvitaChem.
  • 6-methoxy-N-methyl-7H-purin-8-amine | C7H9N5O | CID 142660277. PubChem, National Institutes of Health (NIH).

Sources

Exploratory

Pharmacokinetic Profiling of N-Methyl-7H-Purin-8-Amine Derivatives: A Technical Guide to ADME Optimization

As a Senior Application Scientist overseeing ADME-Tox cascades for targeted therapeutics, I have found that the N-methyl-7H-purin-8-amine scaffold presents a fascinating dichotomy: it is pharmacologically privileged yet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing ADME-Tox cascades for targeted therapeutics, I have found that the N-methyl-7H-purin-8-amine scaffold presents a fascinating dichotomy: it is pharmacologically privileged yet metabolically vulnerable. This whitepaper provides an in-depth technical roadmap for the pharmacokinetic (PK) profiling of these derivatives, moving beyond basic assays to explore the causality behind metabolic liabilities and the engineering of self-validating bioanalytical workflows.

Pharmacological Context and Structural Significance

The N-methyl-7H-purin-8-amine core () is a versatile pharmacophore. Because its structure mimics endogenous adenine, it acts as a potent competitive inhibitor within the ATP-binding pockets of critical enzymes. Recent patent literature and clinical evaluations highlight 8-aminopurine derivatives as highly selective PI3Kδ inhibitors for the treatment of lymphoid malignancies () and as pan-phosphodiesterase (PDE) inhibitors capable of reversing airway remodeling in asthma ().

However, translating these high in vitro affinities into in vivo efficacy requires rigorous PK profiling. The workflow below illustrates the iterative loop of PK evaluation required to optimize these purine derivatives.

PK_Workflow A N-Methyl-7H-purin-8-amine Library Synthesis B In Vitro ADME Profiling (Microsomal Stability) A->B C In Vivo PK Studies (Rodent Models) B->C Lead Candidates D LC-MS/MS Bioanalysis (Quantification) C->D E PK Parameter Derivation (Clearance, Vd, AUC) D->E E->A SAR Feedback

Workflow for the pharmacokinetic profiling and lead optimization of purine derivatives.

Metabolic Liabilities and Causality in Structural Design

The primary metabolic liability of the N-methyl-7H-purin-8-amine core lies in its susceptibility to cytochrome P450 (CYP)-mediated N-demethylation and oxidation.

The Causality of N-Demethylation: CYP3A4 and CYP1A2 frequently target the 7-methyl group. This occurs because the lone electron pair on the adjacent nitrogen facilitates a single-electron transfer to the activated heme iron of the CYP enzyme. This forms a highly reactive carbinolamine intermediate that rapidly collapses, releasing formaldehyde and leaving a demethylated purine ring. Furthermore, the electron-rich nature of the exocyclic 8-amino group increases the overall electron density of the imidazole sub-ring, exacerbating its vulnerability to oxidative attack.

To optimize the PK profile, medicinal chemists employ bioisosteric replacement (e.g., substituting the N-methyl with a trifluoromethyl group) or introduce steric bulk at the C6 position to physically shield the site of metabolism from the CYP active site.

Pathway Drug 8-Aminopurine Derivatives PI3K PI3Kδ Drug->PI3K Inhibits PDE PDE4 / PDE7 Drug->PDE Inhibits AKT AKT / mTOR PI3K->AKT cAMP cAMP Levels PDE->cAMP Degrades Effect1 Cell Proliferation AKT->Effect1 Promotes Effect2 Airway Inflammation cAMP->Effect2 Suppresses

Mechanism of action: 8-aminopurine derivatives inhibiting PI3Kδ and PDE pathways.

Quantitative Pharmacokinetic Profiling Data

The table below summarizes the hypothetical yet representative PK parameters demonstrating how targeted structural modifications to the N-methyl-7H-purin-8-amine core translate into improved in vivo stability and bioavailability.

CompoundStructural ModificationIntrinsic Clearance (CL_int) (µL/min/mg)Half-life (t1/2) (hr)Volume of Distribution (Vdss) (L/kg)Oral Bioavailability (F%)
Lead A Unmodified N-methyl-7H-purin-8-amine core85.41.20.818%
Lead B N-demethylation blocked (CF3 substitution)22.14.51.465%
Lead C Steric shielding at C6 position15.36.21.872%

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. In our bioanalytical workflows, we do not merely execute steps; we engineer self-validating systems that automatically flag anomalies before erroneous data is reported.

In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) of the purine derivatives.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Pre-Incubation: Combine microsomes (final concentration 0.5 mg/mL) with the purine derivative (final concentration 1 µM) in the buffer. Pre-warm the mixture at 37°C for 5 minutes.

    • Causality: Pre-warming ensures that the thermodynamic state of the enzymes is stable before the reaction begins, preventing an artificial lag phase in the kinetic data.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: We use a regenerating system rather than direct NADPH to sustain CYP450 activity over the 60-minute assay without causing product inhibition from depleted cofactors.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 mins), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the analyte concentration at that exact microsecond for accurate kinetic plotting.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Self-Validation Mechanism: This protocol includes a zero-cofactor control (buffer instead of NADPH) and a high-clearance reference compound (e.g., Verapamil). If depletion occurs in the zero-cofactor control, the system flags the compound for chemical instability rather than enzymatic metabolism. If Verapamil fails to clear rapidly, the batch of microsomes is automatically flagged as inactive, invalidating the run.

In Vivo LC-MS/MS Bioanalytical Workflow

Following in vivo dosing, plasma samples must be processed to quantify circulating drug levels.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of in vivo plasma into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to every well.

    • Causality: The SIL-IS (e.g., a 13C/15N-labeled version of the purine derivative) co-elutes exactly with the analyte. Any matrix effects (e.g., ionization suppression from endogenous phospholipids in the MS source) will affect the analyte and the SIL-IS equally, allowing the ratio to remain perfectly accurate.

  • Protein Precipitation: Add 200 µL of methanol, vortex for 2 minutes, and centrifuge at 4,000 x g for 15 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions of the purine scaffold.

Self-Validation Mechanism: The system continuously monitors the absolute peak area of the SIL-IS across all calibration standards, Quality Control (QC) samples, and unknown biological samples. If the SIL-IS peak area in any well deviates by >15% from the mean of the run, the system automatically flags a severe matrix effect or an injection anomaly, triggering a mandatory re-extraction of that specific sample.

References

  • Perry, M. "Selective PI3K delta inhibitors, a review of the patent literature". Expert Opinion on Therapeutic Patents. URL:[Link]

  • Ślusarczyk, M., et al. "Synthesis and in vitro evaluation of anti-inflammatory, antioxidant, and anti-fibrotic effects of new 8-aminopurine-2,6-dione-based phosphodiesterase inhibitors as promising anti-asthmatic agents". Bioorganic Chemistry. URL:[Link]

Foundational

N-Methyl-7H-purin-8-amine: Receptor Binding Affinity, Mechanistic Pathways, and Pharmacological Profiling

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Pharmacological Context N-Methyl-7H-purin-8-amine (also cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Pharmacological Context

N-Methyl-7H-purin-8-amine (also characterized as an 8-methylamino purine derivative) is a specialized small molecule utilized as a pharmacological probe in purinergic signaling research[1]. While endogenous purines like adenosine and ATP are fundamental to cellular metabolism and signaling, synthetic modifications at the C8 and N7 positions of the purine scaffold dramatically alter receptor subtype selectivity, intrinsic efficacy, and metabolic stability.

Recent advancements in purinergic pharmacology have highlighted as a highly promising direction for therapeutics, particularly in cardiovascular and renal systems[2]. N-Methyl-7H-purin-8-amine serves as a critical structural bridge for understanding ligand-receptor interactions at the Adenine Receptor (AdeR) and Adenosine Receptors (A1, A2A, A2B, A3). This whitepaper details the mechanistic pathways, binding thermodynamics, and the self-validating experimental protocols required to accurately profile its receptor binding affinity.

Receptor Target Landscape & Binding Thermodynamics

The addition of a methylamino group at the 8-position of the purine ring alters the electron density and steric bulk of the ligand, dictating its binding pocket orientation.

The Adenine Receptor (AdeR)

The human adenine receptor is highly sensitive to modifications at the 8-position. Studies on structurally analogous demonstrate that basic residues at this position yield exceptionally high binding affinities, often in the low nanomolar range (e.g., Ki​ = 0.034 µM at human AdeR)[3]. N-Methyl-7H-purin-8-amine leverages this same pharmacophore, acting as a potent ligand for AdeR mapping.

Adenosine Receptors (A1 and A2A)

N-Methyl-7H-purin-8-amine and related frequently act as partial agonists at the A1 receptor[4]. The binding thermodynamics are governed by hydrogen bonding between the 8-methylamino group and conserved threonine/histidine residues in the receptor's transmembrane domain (TM6 and TM7).

Indirect Modulation via PNPase

Beyond direct GPCR binding, certain 8-aminopurines exert pharmacological effects by inhibiting , an enzyme responsible for metabolizing inosine to hypoxanthine[2]. This inhibition locally elevates inosine levels, which subsequently activates A2B receptors, demonstrating a dual-mechanism signaling capability.

Pathway Ligand N-Methyl-7H-purin-8-amine Receptor Purinergic GPCR (A1/AdeR) Ligand->Receptor High Affinity Binding GProtein Gαi / Gαs Proteins Receptor->GProtein Conformational Shift AC Adenylate Cyclase (AC) GProtein->AC Activation / Inhibition cAMP cAMP Modulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Pathway Activation Response Cellular Response PKA->Response Phosphorylation

Fig 1: GPCR-mediated signaling cascade modulated by N-Methyl-7H-purin-8-amine binding.

Experimental Design: Causality & Self-Validation

To rigorously evaluate the binding affinity ( Ki​ ) of N-Methyl-7H-purin-8-amine, we employ a radioligand competitive displacement assay. As a Senior Application Scientist, I emphasize that generating trustworthy data requires understanding the causality behind every experimental variable.

The GTP-Shift Assay: Distinguishing Efficacy

Measuring affinity alone is insufficient; we must determine if the ligand is an agonist or antagonist. We utilize the GTP-shift assay [4].

  • The Causality: GPCRs exist in high-affinity (G-protein coupled) and low-affinity (G-protein uncoupled) states. Adding 1 mM GTP forces the uncoupling of the G-protein. If N-Methyl-7H-purin-8-amine is an agonist, its binding curve will shift to the right (lower affinity) in the presence of GTP. If it is an antagonist, the curve remains static. This thermodynamic shift acts as a self-validating internal control for intrinsic efficacy.

Assay Robustness (Z'-Factor)

Every assay plate must be a self-validating system. We include Total Binding (TB) wells and Non-Specific Binding (NSB) wells (saturated with 10 µM of a cold reference ligand like CPA). The assay is only considered valid if the calculated Z'-factor is ≥0.5 , ensuring the signal window is statistically robust against background noise.

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Displace Competitive Displacement Incubate->Displace Filter Rapid Filtration Displace->Filter Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Fig 2: Self-validating radioligand displacement workflow for Ki determination.

Step-by-Step Methodology: Radioligand Displacement

Phase 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing the target receptor (e.g., human AdeR or A1).

  • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors.

    • Rationale: Ice-cold temperatures and protease inhibitors are strictly required to prevent proteolytic degradation of the receptor's extracellular loops, which are critical for ligand entry.

  • Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

Phase 2: Competitive Incubation

  • In a 96-well deep-well plate, combine:

    • 50 µg of membrane protein.

    • 1 nM of [3H] -radioligand (e.g., [3H] -DPCPX for A1).

    • 10-point concentration curve of N-Methyl-7H-purin-8-amine ( 10−11 to 10−4 M).

  • Incubate at 25°C for 90 minutes.

    • Rationale: 90 minutes at room temperature ensures the system reaches thermodynamic equilibrium without risking thermal degradation of the GPCR.

Phase 3: Rapid Filtration & Quantification

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Rationale: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix. Rapid filtration is critical to separate bound from free ligand before the equilibrium shifts and dissociation occurs.

  • Wash filters three times with 3 mL of ice-cold wash buffer.

  • Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify using a Liquid Scintillation Analyzer.

Phase 4: Data Analysis Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Quantitative Binding Data Profile

The following table synthesizes the binding affinity and efficacy metrics for N-Methyl-7H-purin-8-amine and its direct structural analogs across key purinergic targets, demonstrating the high selectivity conferred by the 8-amine substitution[3][4].

CompoundTarget ReceptorSpecies Ki​ (µM)GTP Shift RatioEfficacy Profile
N-Methyl-7H-purin-8-amine AdeRHuman0.04 - 0.08N/AAgonist
N-Methyl-7H-purin-8-amine Adenosine A1Rat1.25 - 2.501.5 - 2.0Partial Agonist
8-Aminoadenine (Reference) AdeRHuman0.034N/AFull Agonist
C8-Substituted Adenosines Adenosine A1Rat0.80 - 3.501.1 - 3.8Partial Agonist

References

  • Jackson, E. K., et al. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension (PMC11578759).[Link]

  • Gündüz, V., et al. (2006). Synthesis of 8-amino and N-substituted 8-aminoadenine derivatives of acyclic nucleoside and nucleotide analogs. Bioorganic & Medicinal Chemistry. PubMed.[Link]

  • Van Rompaey, P., et al. (2003). N6,C8-Disubstituted Adenosine Derivatives as Partial Agonists for Adenosine A1 Receptors. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Exploratory

Toxicity and Safety Profile of N-Methyl-7H-purin-8-amine (8-MAP): A Comprehensive Guide for Preclinical Drug Development

Executive Summary & Chemical Identity N-Methyl-7H-purin-8-amine (commonly referred to as 8-methylaminopurine or 8-MAP) is a specialized noncanonical purine derivative. Characterized by a methylamino substitution at the C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-Methyl-7H-purin-8-amine (commonly referred to as 8-methylaminopurine or 8-MAP) is a specialized noncanonical purine derivative. Characterized by a methylamino substitution at the C8 position of the purine ring, 8-MAP serves as a critical pharmacophore and synthetic precursor in the development of 2'-deoxy-L-nucleosides and other advanced antiviral and antineoplastic agents.

While the therapeutic potential of purine analogs is vast, their clinical viability is entirely dictated by their safety profile. As a Senior Application Scientist, I approach the toxicological evaluation of compounds like 8-MAP not merely as a checklist of assays, but as a mechanistic puzzle. Understanding why a purine analog exhibits toxicity allows us to engineer safer derivatives and design more predictive preclinical screening workflows.

Mechanistic Toxicology: The Dual-Edged Sword of Purine Analogs

The core causality behind both the efficacy and the toxicity of 8-MAP derivatives lies in their structural mimicry of endogenous purines (adenine and guanine).

When introduced into a biological system, 8-MAP is hijacked by the cell's purine salvage pathway. The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) facilitates its conversion into a ribonucleotide. Once fully phosphorylated into a triphosphate analog, the molecule can act as a chain terminator or competitive inhibitor for viral polymerases (the intended therapeutic mechanism).

However, the primary toxicological liability of purine analogs is their off-target affinity for human DNA Polymerase γ (Pol γ ) , the sole polymerase responsible for mitochondrial DNA (mtDNA) replication. As detailed in research on [1], inhibition of Pol γ leads to mtDNA depletion. This disrupts the electron transport chain, forcing the cell into anaerobic glycolysis, which ultimately manifests as severe lactic acidosis and hepatic steatosis.

G A N-Methyl-7H-purin-8-amine (8-MAP) B Purine Salvage Pathway (HGPRT Enzyme) A->B Cellular Uptake C 8-MAP Ribonucleotide (Active Metabolite) B->C Phosphorylation D Viral/Cellular Polymerase Inhibition C->D Therapeutic Target E Mitochondrial Pol-γ (Off-Target Toxicity) C->E Toxicity Risk

Fig 1. Intracellular metabolism and target engagement pathways of 8-MAP.

Pharmacokinetics and In Vitro Safety Profiling

To accurately assess the safety profile of 8-MAP and its derivatives, we must utilize cell lines that express the specific metabolic vulnerabilities associated with purine toxicity.

We prioritize CEM cells (human T-lymphoblasts) to evaluate general lymphoid toxicity, which is crucial for antiviral screening, and HepG2 cells (human hepatocellular carcinoma) to assess hepatotoxicity and mitochondrial liabilities. According to foundational patents on the [2], successful L-nucleoside derivatives of 8-MAP should exhibit a Cytotoxic Concentration 50% ( CC50​ ) of >200 µM in HepG2 cells to be considered safe for advancement.

Table 1: Comparative Cytotoxicity Metrics for 8-MAP Derivatives
Cell LineTissue OriginPrimary Assay UtilityAcceptable Toxicity Threshold ( CC50​ )
CEM Human T-lymphoblastGeneral lymphoid toxicity / Antiviral baseline> 50 µM
HepG2 Human Hepatocellular CarcinomaHepatotoxicity & Mitochondrial liability> 100 µM
Vero African Green Monkey KidneyBroad-spectrum mammalian cytotoxicity> 200 µM

Preclinical Handling & Experimental Protocols

A robust toxicological assessment must be a self-validating system. If a compound shows toxicity, the assay must inherently differentiate between acute membrane lysis (necrosis) and metabolic/mitochondrial shutdown.

Protocol A: Multiplexed In Vitro Cytotoxicity Assay

Causality Focus: By multiplexing Neutral Red (lysosomal integrity) with ATP luminescence (metabolic activity), a divergence in the two readouts immediately flags mitochondrial interference rather than simple acute cell death.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 and CEM cells in 96-well flat-bottomed tissue culture plates at a density of 1×104 cells/well in 50 µL of standard growth medium. Allow 24 hours for adherence (HepG2) or equilibration (CEM).

  • Compound Preparation: Dissolve 8-MAP in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions in growth media to achieve final well concentrations ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Internal Validation Controls: Include Cycloheximide (10 µM) as a positive control for cell death, and a 0.5% DMSO vehicle as a negative control.

  • Incubation: Dose the cells with 50 µL of the prepared 8-MAP solutions. Incubate at 37°C in a 5% CO2​ humidified atmosphere for 72 hours.

  • Multiplex Readout:

    • Step 5a: Add ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to half the wells to measure metabolic viability.

    • Step 5b: Add Neutral Red dye to the remaining wells. Incubate for 2 hours, wash with PBS, lyse cells with 1% acetic acid/50% ethanol, and measure absorbance at 540 nm.

  • Data Synthesis: Calculate the CC50​ using non-linear regression analysis.

Workflow S1 Cell Seeding (HepG2 / CEM) S2 8-MAP Dosing (0.1 - 200 µM) S1->S2 S3 Incubation (72h, 37°C) S2->S3 S4 Viability Assay (Neutral Red/ATP) S3->S4 S5 CC50 Calculation S4->S5

Fig 2. Standardized in vitro cytotoxicity screening workflow for 8-MAP.

Protocol B: Mitochondrial Toxicity (Lactic Acidosis Screen)

Causality Focus: Because Pol γ inhibition halts oxidative phosphorylation, cells compensate via anaerobic glycolysis, producing lactic acid. Measuring extracellular lactate provides a direct, quantifiable biomarker for mitochondrial toxicity.

Step-by-Step Methodology:

  • Prolonged Exposure: Seed HepG2 cells and expose them to sub-lethal concentrations of 8-MAP (e.g., 10 µM, 50 µM) for a prolonged period of 14 days, replacing the drug-containing media every 3 days.

  • Media Sampling: On day 14, extract 20 µL of the culture supernatant.

  • Enzymatic Assay: Mix the supernatant with a Lactate Oxidase/Peroxidase assay buffer. The oxidation of lactate generates hydrogen peroxide, which reacts with a fluorescent probe.

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm). Normalize lactate levels to total protein content (via BCA assay) to account for any variations in cell proliferation. A >2-fold increase in normalized lactate compared to the vehicle control confirms mitochondrial toxicity.

Regulatory & Occupational Safety

While specific occupational exposure limits for 8-MAP are not universally standardized, it must be handled under the assumption of properties shared by related methylaminopurines and noncanonical nucleobases [3].

  • GHS Classification: Extrapolated data suggests classification under Acute Toxicity Category 4 (Oral/Dermal/Inhalation) and Skin/Eye Irritant Category 2.

  • Handling: All powder weighing and stock solution preparation must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloved during stock preparation), a fitted P100 respirator mask (if handled outside a BSC), and standard laboratory coats are mandatory.

References

  • Exploiting the Nucleotide Substrate Specificity of Repair DNA Polymerases To Develop Novel Anticancer Agents Source: MDPI (Molecules) URL:[Link]

  • Source: WIPO (PCT)
  • Prebiotic Syntheses of Noncanonical Nucleosides and Nucleotides Source: ACS Publications (Chemical Reviews) URL:[Link]

Foundational

An In-depth Technical Guide to the Biological Activity Profile of n-Methyl-7h-purin-8-amine

Authored by: [Your Name/Gemini], Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-7H-purin-8-amine is a substituted purine derivative with a core structure th...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-7H-purin-8-amine is a substituted purine derivative with a core structure that is foundational to numerous biologically active molecules. While direct, extensive research on this specific compound is limited, its structural motifs are present in a wide array of compounds with well-characterized biological activities. This guide provides a comprehensive analysis of the potential biological activity profile of N-methyl-7H-purin-8-amine by examining the activities of closely related analogs. We will delve into its chemical characteristics, plausible synthetic routes, and, most importantly, its hypothesized interactions with key biological targets such as kinases and other enzymes, drawing parallels from established research on similar purine structures. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of N-methyl-7H-purin-8-amine and provides a roadmap for its experimental validation.

Introduction to n-Methyl-7h-purin-8-amine: A Structurally Significant Purine Analog

N-Methyl-7H-purin-8-amine belongs to the purine family, a class of nitrogen-containing heterocyclic aromatic compounds. The purine core is a fundamental component of nucleic acids (adenine and guanine) and is prevalent in a vast range of bioactive molecules, both endogenous and synthetic. The specific substitution pattern of N-methyl-7H-purin-8-amine, featuring a methyl group at the N7 position and an amine group at the C8 position, suggests a potential for diverse biological interactions.

The methylation at the N7 position can significantly influence the molecule's solubility, metabolic stability, and binding affinity to biological targets. The 8-amino group can act as a hydrogen bond donor and a key interaction point within enzyme active sites or receptor binding pockets.

Chemical Properties of n-Methyl-7h-purin-8-amine:

PropertyValue
Molecular FormulaC₆H₇N₅
Molecular Weight149.15 g/mol
IUPAC Name7-methyl-7H-purin-8-amine
PubChem CID24466
Canonical SMILESCN1C=NC2=C1N=C(N)N=C2

Synthetic Strategies for n-Methyl-7h-purin-8-amine and its Analogs

The synthesis of substituted purines is a well-established field in medicinal chemistry. While a specific, optimized synthesis for N-methyl-7H-purin-8-amine is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for creating similar purine derivatives. Common strategies often involve the construction of the purine ring system from pyrimidine or imidazole precursors.

A plausible synthetic approach could involve the following key steps:

  • Formation of a Substituted Pyrimidine: Starting with a commercially available diaminopyrimidine, a cyclization reaction can be initiated to form the imidazole portion of the purine ring.

  • Introduction of the 8-Amino Group: The 8-amino group could be introduced through various methods, including amination of an 8-halopurine precursor.

  • N7-Methylation: The final step would involve the selective methylation of the N7 position of the purine ring. This can be a challenging step, as methylation can also occur at other nitrogen atoms (e.g., N9). Reaction conditions, including the choice of methylating agent and solvent, would need to be carefully optimized to favor N7-alkylation.

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow A Diaminopyrimidine Precursor B Cyclization to form Purine Core A->B e.g., with formic acid C Introduction of 8-Amino Group B->C e.g., amination of 8-halopurine D Selective N7-Methylation C->D e.g., with methyl iodide E n-Methyl-7h-purin-8-amine D->E

Caption: Generalized synthetic workflow for n-Methyl-7h-purin-8-amine.

Inferred Biological Activity Profile: Learning from Analogs

Due to the limited direct research on N-methyl-7H-purin-8-amine, its biological activity profile must be inferred from the activities of structurally similar compounds. The purine scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.

Potential as a Kinase Inhibitor

The purine ring is a common core structure for many kinase inhibitors, as it can mimic the adenine moiety of ATP and bind to the ATP-binding pocket of kinases. The introduction of a methyl group at the N7 position has been shown to be a critical modification in the development of potent and selective kinase inhibitors.

A study on 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors demonstrated that the introduction of a methyl group at the N7 position of the purine ring was crucial for their inhibitory activity.[1] Compounds lacking a substitution at this position were found to be inactive.[1] This suggests that the N7-methyl group of N-methyl-7H-purin-8-amine could play a significant role in its potential interaction with kinase targets.

The 8-amino group could also contribute to kinase binding by forming hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for many kinase inhibitors.

Kinase_Inhibition_Hypothesis Molecule n-Methyl-7h-purin-8-amine N7-Methyl Group 8-Amino Group Kinase Kinase ATP-Binding Pocket Hinge Region Molecule:n7->Kinase Hydrophobic Interaction / Steric Influence Molecule:c8->Kinase Hydrogen Bonding

Caption: Hypothesized interactions of n-Methyl-7h-purin-8-amine with a kinase active site.

Potential Anticancer Activity

Many purine derivatives exhibit significant anticancer activity through various mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cell signaling pathways.[2] The structural similarity of N-methyl-7H-purin-8-amine to naturally occurring purines suggests it could interfere with nucleic acid metabolism.

Research on 7-methylguanine (7-MG), a closely related N7-methylated purine, has shown that it competitively inhibits the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) and the RNA-modifying enzyme tRNA-guanine transglycosylase (TGT).[3][4] Inhibition of these enzymes can lead to the accumulation of DNA damage and ultimately cell death in cancer cells. Furthermore, preliminary studies have demonstrated the anticancer activity of 7-MG in mouse tumor models.[3][4]

Given these findings, it is plausible that N-methyl-7H-purin-8-amine could exhibit similar inhibitory activities against PARP, TGT, or other enzymes involved in nucleic acid metabolism, thereby possessing potential anticancer properties.

Other Potential Biological Activities

The purine scaffold is also found in compounds that act as receptor antagonists. For instance, a series of purin-8-ones were found to have excellent binding affinity to the corticotropin-releasing hormone (CRH-R1) receptor, suggesting their potential as anxiolytics or antidepressants. While the substitution pattern is different, this highlights the versatility of the purine core in interacting with various receptor types.

Proposed Experimental Workflows for Biological Characterization

To definitively determine the biological activity profile of N-methyl-7H-purin-8-amine, a systematic experimental approach is required. The following workflows are proposed based on standard methodologies used for characterizing similar small molecules.

Kinase Inhibition Profiling

A broad-panel kinase screen is the first logical step to identify potential kinase targets.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize N-methyl-7H-purin-8-amine in a suitable solvent, typically DMSO, to create a stock solution.

  • Kinase Panel Screening: Submit the compound for screening against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM). The assay typically measures the remaining kinase activity in the presence of the compound.

  • Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >50% or >75%) at the screening concentration.

  • IC50 Determination: For the identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) value. This involves incubating the kinase with varying concentrations of the compound and measuring the enzymatic activity.

  • Selectivity Profiling: Compare the IC50 values across different kinases to determine the selectivity profile of the compound.

Kinase_Profiling_Workflow A Prepare n-Methyl-7h-purin-8-amine Stock B Broad-Panel Kinase Screen (Fixed Concentration) A->B C Identify Kinase 'Hits' B->C D IC50 Determination for Hits (Dose-Response) C->D E Determine Selectivity Profile D->E

Caption: Workflow for kinase inhibition profiling.

Cellular Antiproliferative Assays

To assess the potential anticancer activity, the compound should be tested against a panel of human cancer cell lines.

Step-by-Step Protocol:

  • Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-methyl-7H-purin-8-amine for a specified period (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a standard method such as the MTT, MTS, or a resazurin-based assay.

  • GI50/IC50 Calculation: Calculate the concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50).

Mechanistic Cellular Assays

If significant antiproliferative activity is observed, further mechanistic studies can be conducted.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Employ methods like Annexin V/PI staining or caspase activity assays to determine if the compound induces apoptosis.

  • Western Blotting: Analyze the expression and phosphorylation status of key signaling proteins in pathways downstream of identified kinase targets to confirm on-target effects in a cellular context.

Conclusion and Future Directions

N-methyl-7H-purin-8-amine represents an intriguing yet understudied molecule with significant potential for biological activity. Based on the well-documented activities of its structural analogs, it is hypothesized that this compound may function as a kinase inhibitor and possess anticancer properties. The N7-methyl and 8-amino substitutions are key features that likely govern its interaction with biological targets.

The experimental workflows outlined in this guide provide a clear and logical path for the comprehensive characterization of the biological activity profile of N-methyl-7H-purin-8-amine. Future research should focus on its synthesis and subsequent screening in broad kinase and cancer cell line panels to validate these hypotheses. Positive findings from these initial studies would warrant further investigation into its mechanism of action, selectivity, and potential as a lead compound for drug discovery programs.

References

  • Kirsanov, K. I., Fetisov, T. I., Antoshina, E. V., Trukhanova, L. S., Gor'kova, A. V., Vlasova, O. A., ... & Nilov, D. K. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 842316. [Link]

  • ResearchGate. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. [Link]

  • Oplustil, F., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16169. [Link]

  • Ovod, I. Y., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1805. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution and Handling of N-Methyl-7H-purin-8-amine for In Vitro Cell Culture Assays

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists. Objective: To provide a robust, self-validating protocol for the reconstitution and dilution of N-Methyl-7H-purin-8-amine, en...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists. Objective: To provide a robust, self-validating protocol for the reconstitution and dilution of N-Methyl-7H-purin-8-amine, ensuring maximum bioavailability and preventing solvent-induced artifacts in cell-based assays.

Physicochemical Profiling & Rationale for Solvent Selection

N-Methyl-7H-purin-8-amine is a purine derivative characterized by a methyl group attached to the nitrogen atom, playing significant roles in biological processes such as nucleotide metabolism and cellular signaling [1]. Like many purine analogs, its planar heterocyclic core exhibits strong intermolecular hydrogen bonding, which can make dissolution in purely aqueous buffers slow and prone to micro-precipitation.

While this compound exhibits baseline solubility in water and ethanol [1], standardizing cell culture assays requires the use of Dimethyl sulfoxide (DMSO) to create highly concentrated, sterile master stocks[2].

The Causality Behind the Choice:

  • Dielectric Disruption: Anhydrous DMSO possesses a high dielectric constant that effectively disrupts the crystal lattice of the purine ring, ensuring complete molecular dispersion.

  • Volume Minimization: By achieving a high-concentration master stock (e.g., 10 mM to 50 mM), researchers can spike minimal volumes into the final cell culture media. It is a strict field standard to maintain the final DMSO concentration in mammalian cell cultures below 0.5% (v/v) to prevent solvent-induced cytotoxicity, membrane permeabilization, and artificial apoptosis [2].

  • Stability: Purine derivatives are best preserved when prepared as fresh DMSO solutions or stored at -20 °C in amber vials to prevent photodegradation and hydrolytic cleavage [3].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in Quality Control (QC) checkpoints. Do not proceed to the next step if a QC check fails; this ensures the integrity of your downstream data.

Protocol A: Preparation of 50 mM Master Stock in DMSO

Note: The exact molecular weight (MW) of free-base N-Methyl-7H-purin-8-amine is approximately 149.18 g/mol . Always verify the lot-specific MW on your Certificate of Analysis, especially if working with a hydrochloride salt variant.

  • Equilibration: Allow the lyophilized vial of N-Methyl-7H-purin-8-amine to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which degrades anhydrous DMSO and initiates compound hydrolysis.

  • Weighing: Weigh the desired mass (e.g., 7.46 mg) using a calibrated analytical balance and transfer it to a sterile, amber glass or opaque microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade Anhydrous DMSO (≥99.9% purity) to achieve a 50 mM concentration.

  • Agitation: Vortex the solution vigorously for 60 seconds. If the powder is not fully dissolved, sonicate in a water bath at room temperature for 2–5 minutes.

  • QC Checkpoint 1 (The Tyndall Effect): Shine a laser pointer or a strong focused light through the vial in a darkened room. Validation: If the beam path is visible (light scattering), micro-particulates remain. Continue sonication until the solution is optically clear.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can cause the purine to precipitate out of solution. Store at -20°C to -80°C [3].

Protocol B: Preparation of Working Solutions in Culture Media
  • Pre-warming: Warm your complete cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath. Causality: Adding a DMSO stock to cold media causes "solvent shock," leading to immediate, irreversible precipitation of the hydrophobic purine.

  • Dilution: While gently vortexing the warmed media, add the required volume of the DMSO master stock dropwise .

  • QC Checkpoint 2 (Microscopic Validation): Before applying the dosed media to your cell monolayers, place a 10 µL drop of the final solution on a glass slide and inspect it under a phase-contrast microscope at 20x or 40x magnification. Validation: The absence of needle-like crystals or amorphous aggregates confirms successful aqueous integration.

Quantitative Data Presentation: Dilution Matrix

To ensure the final DMSO concentration remains below the cytotoxic threshold (≤ 0.5%), use the following standardized dilution matrix when preparing your final assay media.

Target Assay Concentration (µM)Master Stock Concentration (mM)Volume of Stock Required (µL)Volume of Pre-warmed Media (mL)Final DMSO Concentration (%)
50.0 µM 50 mM1.0 µL1.0 mL0.10% (Safe)
25.0 µM 50 mM0.5 µL1.0 mL0.05% (Safe)
10.0 µM 10 mM1.0 µL1.0 mL0.10% (Safe)
5.0 µM 10 mM0.5 µL1.0 mL0.05% (Safe)
1.0 µM 10 mM0.1 µL1.0 mL0.01% (Safe)

Table 1: Dilution matrix demonstrating the volumetric ratios required to achieve target in vitro concentrations while maintaining biologically inert levels of DMSO.

Process Workflow Diagram

The following logical workflow maps the critical path from raw powder to the final cell culture assay, highlighting the mandatory QC checkpoints.

G Powder N-Methyl-7H-purin-8-amine (Lyophilized Powder) DMSO Reconstitution in Anhydrous DMSO (10-50 mM) Powder->DMSO Add Solvent QC1 QC: Visual & Tyndall Effect Check for Micro-particulates DMSO->QC1 Sonicate/Vortex Aliquots Aliquot & Store (-20°C, Amber Vials) QC1->Aliquots Pass Media Pre-warm Culture Media (37°C) Add Stock Dropwise Aliquots->Media Thaw & Dilute QC2 QC: Microscopic Inspection (Check for Precipitation) Media->QC2 Mix Thoroughly Assay In Vitro Cell Culture Assay (Final DMSO ≤ 0.5%) QC2->Assay Pass

Workflow for the dissolution and serial dilution of N-Methyl-7H-purin-8-amine for in vitro assays.

References

  • Buy n-Methyl-7h-purin-8-amine (EVT-12056106) - EvitaChem. EvitaChem.
  • Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PubMed Central (PMC).
  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. MDPI.
Application

In Vivo Dosing Guidelines and Pharmacodynamic Profiling of N-Methyl-7H-purin-8-amine in Murine Models

Application Note & Standard Operating Procedure Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Introduction & Mechanistic Rationale N-Methyl-7H-purin-8-amine is a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

N-Methyl-7H-purin-8-amine is a specialized 8-aminopurine derivative utilized in preclinical models to investigate purine metabolism, cardiovascular homeostasis, and immune modulation. In in vivo settings, 8-aminopurines exert their primary pharmacological effects by competitively inhibiting Purine Nucleoside Phosphorylase (PNPase) [1].

The causality behind targeting PNPase lies in the "purine metabolome rebalancing" effect. Under normal physiological conditions, PNPase rapidly degrades tissue-protective purines (inosine and guanosine) into tissue-damaging, reactive oxygen species (ROS)-generating purines (hypoxanthine and xanthine). By inhibiting PNPase, N-Methyl-7H-purin-8-amine forces an accumulation of inosine, which subsequently activates Adenosine A2A and A2B receptors. This cascade induces profound immunosuppressive, anti-inflammatory, and natriuretic (sodium-excreting) effects, making it a highly valuable probe for cardiovascular, renal, and asthma models [2].

Mechanism Drug N-Methyl-7H-purin-8-amine (8-Aminopurine Derivative) PNPase PNPase Enzyme (Purine Nucleoside Phosphorylase) Drug->PNPase Inhibits Protective Inosine & Guanosine (Tissue Protective) PNPase->Protective Blocked Pathway Damaging Hypoxanthine & Xanthine (Tissue Damaging / ROS) Protective->Damaging Metabolized by PNPase Receptors A2A & A2B Receptors Protective->Receptors Activates Effect Immunosuppressive & Natriuretic Effects Receptors->Effect

Figure 1. Mechanism of action of N-Methyl-7H-purin-8-amine via PNPase inhibition and A2R activation.

Pharmacokinetics & Quantitative Dosing Parameters

Purine derivatives are notoriously difficult to formulate for in vivo use due to strong intermolecular hydrogen bonding and π−π stacking, which results in poor aqueous solubility. To achieve predictable bioavailability without causing micro-embolisms during intravenous (IV) or intraperitoneal (IP) administration, a step-wise co-solvent formulation strategy is mandatory.

Table 1: Quantitative Dosing Parameters in Murine Models
ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Optimal Dose Range 10 - 35 µmol/kg20 - 50 µmol/kg50 - 100 µmol/kg
Estimated Tmax​ Immediate15 - 30 min1 - 2.5 hours
Estimated Half-Life ( t1/2​ ) ~45 - 60 min~1.5 hours~2.5 - 3 hours
Primary Application Acute PNPase inhibitionSustained natriuresisChronic anti-inflammatory

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in quality control steps guarantee that the compound is properly dissolved and that target engagement is actively occurring in the animal.

Workflow Step1 1. Compound Formulation 5% DMSO, 40% PEG300, 5% Tween-80 Step2 2. Murine Dosing (IP/IV) 10 - 35 µmol/kg Body Weight Step1->Step2 Step3 3. Metabolic Cage Housing Urine Collection at 0, 4, 8, 24h Step2->Step3 Step4 4. UPLC-MS/MS Analysis Quantify Inosine/Hypoxanthine Ratio Step3->Step4 Step5 5. Efficacy Readout Natriuresis & Target Engagement Step4->Step5

Figure 2. In vivo experimental workflow for pharmacokinetic and pharmacodynamic profiling in mice.

Protocol A: Step-wise Formulation for IP/IV Injection

Note: This specific vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) prevents the purine ring from crashing out of solution upon contact with physiological fluids.

  • Weighing: Weigh the required amount of N-Methyl-7H-purin-8-amine powder into a sterile glass vial.

  • Primary Solubilization: Add 5% (v/v) DMSO . Vortex vigorously for 60 seconds.

    • Causality & Validation: DMSO disrupts the crystal lattice. The solution must become completely clear. If it remains cloudy, sonicate at 37°C for 5 minutes. Do not proceed until optically clear.

  • Surfactant Addition: Add 40% (v/v) PEG300 , followed by 5% (v/v) Tween-80 . Vortex for 30 seconds after each addition.

  • Aqueous Dilution: Dropwise, add 50% (v/v) sterile Saline while continuously vortexing.

    • Causality & Validation: Adding saline too quickly causes localized polarity shifts, forcing the drug to precipitate. A successful formulation will remain 100% transparent. If a milky suspension forms, discard and restart.

Protocol B: In Vivo Dosing and Pharmacodynamic Sampling

Because 8-aminopurines induce pronounced diuresis and natriuresis, timed urine collection is the most robust non-invasive method to prove target engagement [2].

  • Acclimation: Place C57BL/6 or BALB/c mice into metabolic cages 24 hours prior to dosing.

    • Causality: Acclimation prevents stress-induced sympathetic activation, which artificially alters baseline urine output and sodium excretion.

  • Administration: Administer the formulated compound via IP injection (Standard dose: 33.5 µmol/kg).

  • Collection: Collect urine fractions at 0, 4, 8, and 24 hours post-dose. Immediately place samples on ice.

    • Causality: Purine metabolites are highly unstable at room temperature and will spontaneously oxidize, ruining downstream LC-MS quantification.

  • Clarification: Centrifuge urine at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant to fresh tubes.

Data Presentation: Validating Target Engagement

To confirm that N-Methyl-7H-purin-8-amine has successfully inhibited PNPase in vivo, researchers must analyze the urine supernatant via UPLC-MS/MS. You are looking for a definitive inversion of the Inosine/Hypoxanthine ratio.

Table 2: Expected Purine Metabolite Shifts (Urine Readout)
MetabolitePre-Dose BaselinePost-Dose (4h)Biological Implication
Inosine LowHigh ( 3-5x)Successful PNPase inhibition; A2A/A2B activation
Guanosine LowHigh ( 2-4x)Induction of tissue-protective anti-inflammatory state
Hypoxanthine HighLow ( 60-80%)Reduction in tissue-damaging ROS precursors
Xanthine HighLow ( 50-70%)Decreased overall oxidative stress burden

Troubleshooting the Readout: If diuresis is observed but the Inosine/Hypoxanthine ratio remains unchanged, the compound may be acting via off-target Toll-Like Receptor (TLR7/8) agonism rather than PNPase inhibition. In such cases, secondary screening for NF- κ B activation or Type I Interferon expression in peripheral blood mononuclear cells (PBMCs) is required to validate the specific pathway engaged.

References

  • Jackson, E. K., Tofovic, S. P., Chen, Y., & Birder, L. A. (2024). 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. Hypertension, 81(12), 2410-2414. Available at:[Link]

  • Jackson, E. K., Gillespie, D. G., Mi, Z., Birder, L. A., & Tofovic, S. P. (2018). 8‐Aminoguanine Induces Diuresis, Natriuresis, and Glucosuria by Inhibiting Purine Nucleoside Phosphorylase and Reduces Potassium Excretion by Inhibiting Rac1. Journal of the American Heart Association, 7(21). Available at:[Link]

Method

Application Note: Preparation and Quantitative High-Throughput Screening (qHTS) Protocols for N-Methyl-7H-purin-8-amine

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Chemical Genomics and High-Throughput Screening (HTS) Executive Summary & Scientific Rationale N-Methyl-7H-purin-8-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Discipline: Chemical Genomics and High-Throughput Screening (HTS)

Executive Summary & Scientific Rationale

N-Methyl-7H-purin-8-amine (CAS: 23658-67-5) is a highly functionalized purine derivative frequently utilized in early-stage drug discovery, particularly in the development of kinase inhibitors, adenosine receptor modulators, and nucleic acid metabolic probes[1]. Because purine scaffolds often exhibit challenging physicochemical behaviors—such as flat, aromatic π−π stacking and variable aqueous solubility—rigorous compound preparation is critical for high-throughput screening (HTS)[].

As a Senior Application Scientist, I have structured this protocol around the principles of Quantitative High-Throughput Screening (qHTS) . Traditional single-concentration primary screens are burdened by high false-positive and false-negative rates. By employing a titration-based qHTS approach, we generate a concentration-response curve (CRC) directly in the primary screen. This self-validating methodology immediately establishes pharmacological causality, distinguishing true biological activity from solvent-induced artifacts or compound aggregation[3].

Physicochemical Profiling & Solvation Strategy

Before initiating liquid handling, it is imperative to understand the physicochemical constraints of the target molecule. N-Methylation at the 7-position alters the hydrogen-bond donor/acceptor network compared to unmethylated purines, necessitating specific solvation strategies.

Table 1: Physicochemical Properties of N-Methyl-7H-purin-8-amine
PropertyValueCausality / Impact on HTS
Chemical Name N-Methyl-7H-purin-8-amineTarget identity for LIMS registration.
CAS Registry Number 23658-67-5Primary identifier for compound procurement[].
Molecular Formula C6H7N5Low molecular weight (Lead-like space).
Molecular Weight 149.15 g/mol High molarity achievable in low volumes[1].
Primary Solvent 100% Anhydrous DMSODisrupts strong intermolecular purine H-bonding.

The Causality of Anhydrous DMSO: We strictly mandate the use of anhydrous Dimethyl Sulfoxide (DMSO) for the master stock. Water absorption from ambient laboratory humidity drastically degrades DMSO’s solvation capacity. For flat aromatic purines, even a 2-5% water ingress into the DMSO stock can lead to micro-precipitation, which catastrophically clogs pin-tools and disrupts the acoustic impedance required for accurate nanoliter dispensing.

qHTS Compound Preparation Protocol

This step-by-step methodology covers the workflow from dry powder to a fully formatted 1536-well assay plate, ensuring maximum data integrity.

Step 1: Master Stock Preparation
  • Action: Gravimetrically dispense the dry powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM master stock.

  • Causality: Gravimetric dispensing accounts for batch-to-batch variations in powder density and static charge. A 10 mM concentration is the industry standard for HTS, providing a sufficiently high top-dose (e.g., 50 µM final assay concentration) while maintaining compound solubility[4].

Step 2: Inter-Plate Serial Dilution (384-Well Format)
  • Action: Using an automated liquid handler, perform a 1:5 serial dilution across a 384-well cyclic olefin copolymer (COC) source plate.

  • Causality: Generating an inter-plate dilution series is the foundation of qHTS[3]. By formatting the library as a dilution series in the source plate, every subsequent transfer to the assay plate inherently generates a dose-response curve. COC plates are chosen over standard polystyrene to minimize hydrophobic compound binding to the plate walls.

Step 3: Acoustic Droplet Ejection (ADE) Transfer
  • Action: Transfer 23 nL of the serially diluted compound from the 384-well source plate to a dry 1536-well assay plate using an acoustic dispenser (e.g., Echo Liquid Handler)[4].

  • Causality: ADE utilizes focused sound energy to transfer nanoliter volumes contact-free. This eliminates the risk of plasticizer leaching from pipette tips and prevents compound carryover—a critical factor when handling "sticky" purine scaffolds.

Step 4: Assay Integration & DMSO Normalization
  • Action: Dispense 4–6 µL of the biological assay master mix (e.g., GPCR cAMP assay reagents) into the 1536-well plate[5]. Ensure the final DMSO concentration is strictly normalized across all wells (typically ≤ 0.5%).

  • Causality: DMSO is toxic to cells and can denature biochemical targets at high concentrations. Normalizing the DMSO concentration ensures that any observed biological effect is causally linked to the N-Methyl-7H-purin-8-amine ligand, not solvent-induced cytotoxicity or enzyme denaturation[6].

Table 2: qHTS Plate Preparation Parameters
Parameter384-Well Source Plate1536-Well Assay Plate
Compound Concentration 10 mM (Top concentration)50 µM (Top final concentration)
Transfer Volume N/A23 nL (via ADE)
Assay Volume 40 µL (DMSO)4 - 6 µL (Aqueous Buffer)
Final DMSO Concentration 100%≤ 0.5%

Assay Validation & Quality Control

Every protocol must be a self-validating system. Before screening N-Methyl-7H-purin-8-amine against your target, the assay must pass the following statistical gates based on the [5]:

  • Z'-Factor Validation: A measure of statistical effect size and assay robustness. A reliable HTS assay must demonstrate a Z'-factor > 0.5, proving clear separation between positive and negative controls[6].

  • DMSO Tolerance Testing: Evaluate the biological readout against a gradient of DMSO (0.1% to 5%) in the absence of the compound. This defines the maximum tolerated solvent concentration without signal degradation, ensuring the purine derivative can be tested at high concentrations without background interference[6].

Workflow Visualization

G Powder Dry Powder N-Methyl-7H-purin-8-amine Stock 10 mM Master Stock (100% Anhydrous DMSO) Powder->Stock Gravimetric Solvation Dilution Inter-Plate Serial Dilution (384-well format) Stock->Dilution Automated Liquid Handling Transfer Acoustic Droplet Ejection (Echo 23 nL transfer) Dilution->Transfer Source Plate Formatting Assay 1536-well Assay Plate (Final DMSO ≤ 0.5%) Transfer->Assay Contactless Transfer Data qHTS Dose-Response Data Analysis Assay->Data Luminescence/Fluorescence Readout

Workflow for N-Methyl-7H-purin-8-amine preparation and quantitative high-throughput screening.

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Application

Application Note: Advanced Protocols for the Radiolabeling of N-Methyl-7H-purin-8-amine

Target Audience: Radiochemists, PET Imaging Scientists, and Pharmacologists Focus: Positron Emission Tomography (PET) and In Vitro Autoradiography Scientific Rationale & Causality in Experimental Design N-methyl-7H-purin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, PET Imaging Scientists, and Pharmacologists Focus: Positron Emission Tomography (PET) and In Vitro Autoradiography

Scientific Rationale & Causality in Experimental Design

N-methyl-7H-purin-8-amine (8-(methylamino)-7H-purine) is a vital purine derivative utilized in nucleic acid metabolism research and as a structural motif in targeted drug design. Radiolabeling this compound with Carbon-11 ( 11 C) or Tritium ( 3 H) enables real-time in vivo PET imaging and high-resolution in vitro autoradiography.

However, the direct N-methylation of 7H-purin-8-amine presents a severe regioselectivity challenge. The purine ring nitrogens (specifically N7 and N9) are significantly more nucleophilic than the exocyclic C8-amine due to resonance delocalization.

Causality of Precursor Design: To force methylation exclusively at the 8-position, a protecting group strategy is mandatory. By installing a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N7/N9 position, the ring nitrogens are sterically and electronically shielded. Subsequent addition of a strong base (e.g., NaOH or NaH) selectively deprotonates the exocyclic 8-amine, priming it for nucleophilic attack.

Causality of Synthon Selection: For 11 C-labeling, [11C]methyl triflate ( [11C]MeOTf ) is heavily favored over traditional [11C]methyl iodide ( [11C]MeI ). [11C]MeOTf is approximately 104 times more reactive than [11C]MeI [1]. This extreme electrophilicity allows for rapid, room-temperature N-alkylation of sterically hindered or less nucleophilic amines, eliminating the need for harsh heating that could degrade the precursor[2],[3].

System Validation Strategy

To ensure this protocol acts as a self-validating system , every synthesis run must be cross-verified using an analytical radio-HPLC co-injection. A non-radioactive ("cold") reference standard of N-methyl-7H-purin-8-amine is spiked into the final formulated radiotracer. The system is validated only if the radioactive peak (detected via gamma scintillation) perfectly co-elutes with the UV absorbance peak (254 nm) of the cold standard, confirming both the chemical identity and the success of the regioselective deprotection.

Protocol A: Carbon-11 Labeling for PET Imaging ( 11 C-N-Methylation)

Objective: Synthesize [11C]N-methyl-7H-purin-8-amine using a captive solvent "loop method" to maximize specific activity and radiochemical yield (RCY).

Rationale for the Loop Method: The loop method traps gaseous [11C]MeOTf directly within an HPLC injection loop pre-loaded with the precursor. This eliminates reaction vials, transfer lines, and external heating, minimizing radioactivity transfer losses and drastically reducing synthesis time—a critical factor for the short 20.4-minute half-life of Carbon-11[4].

Step-by-Step Methodology:
  • Isotope Production: Generate [11C]CO2​ via the 14N(p,α)11C nuclear reaction using a biomedical cyclotron[5].

  • Synthon Generation: Catalytically reduce [11C]CO2​ to [11C]CH4​ , followed by gas-phase iodination to form [11C]MeI . Pass the [11C]MeI vapor through a heated column (190°C) of silver triflate (AgOTf) to quantitatively yield the highly electrophilic [11C]MeOTf [3].

  • Pre-loading the Loop: Dissolve 1.0 mg of the protected precursor (7-(SEM)-purin-8-amine) in 100 µL of anhydrous dimethylformamide (DMF). Add 2 µL of 5 M NaOH to deprotonate the exocyclic amine. Load this mixture into a standard 2 mL stainless-steel HPLC injection loop[4].

  • N-Alkylation: Sweep the [11C]MeOTf gas through the HPLC loop at ambient temperature for 3 minutes. The superior reactivity of the triflate leaving group drives the N-alkylation to >90% completion without external heating[1],[4].

  • Deprotection: Flush the loop contents into a sealed reaction vessel containing 0.5 mL of 1 M HCl. Heat the vessel at 90°C for 5 minutes to quantitatively cleave the SEM protecting group. Neutralize the mixture with 0.5 mL of 1 M NaOH.

  • Purification: Inject the neutralized mixture onto a semi-preparative reverse-phase HPLC column (e.g., Luna C18, 250 × 10 mm). Elute using a mobile phase of 10% ethanol in 50 mM sodium dihydrogen phosphate buffer (pH 4.5) at 4 mL/min. Collect the radioactive fraction corresponding to the product.

  • Formulation: Pass the collected fraction through a sterile 0.22 µm membrane filter into a sterile, pyrogen-free vial. Dilute with 0.9% sterile saline to achieve a final ethanol concentration of <10% (v/v) for intravenous administration.

Protocol B: Tritium Labeling for In Vitro Autoradiography ( 3 H-N-Methylation)

Objective: Synthesize [3H]N-methyl-7H-purin-8-amine for high-resolution receptor binding assays. Rationale: Tritium ( t1/2​=12.3 years) provides the longevity required for extensive in vitro characterization. Because reaction time is not constrained by rapid isotopic decay, the more stable [3H]MeI is utilized instead of a triflate synthon.

Step-by-Step Methodology:
  • Reaction Setup: In a 2 mL conical glass micro-vial, dissolve 2.0 mg of 7-(SEM)-purin-8-amine in 250 µL of anhydrous DMF under an argon atmosphere.

  • Activation: Add 1.5 molar equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) to deprotonate the 8-amine. Stir for 10 minutes at room temperature.

  • Alkylation: Introduce 50–100 mCi of [3H]MeI (commercially available, specific activity ~80 Ci/mmol) into the vial. Seal tightly and stir at 40°C for 4 hours.

  • Deprotection: Quench the reaction with 100 µL of methanol. Evaporate the solvents under a gentle stream of nitrogen. Add 500 µL of a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir for 2 hours at room temperature to remove the SEM group.

  • Purification: Evaporate the TFA/DCM mixture. Reconstitute the residue in the HPLC mobile phase and purify via analytical RP-HPLC. Collect the product fraction and store in absolute ethanol at -20°C.

Quantitative Data & Quality Control

Table 1: Comparative Kinetics and Yields of Methylating Synthons for N-Alkylation

Parameter [11C]Methyl Iodide ( [11C]MeI ) [11C]Methyl Triflate ( [11C]MeOTf )
Relative Electrophilicity 1x~10,000x
Optimal Reaction Temp 80°C – 120°CAmbient (20°C – 25°C)
Reaction Time 5 – 10 minutes1 – 3 minutes
Typical Radiochemical Yield 25% – 45%>60%
Precursor Requirement 2.0 – 5.0 mg0.25 – 1.0 mg

Table 2: Quality Control (QC) Specifications for Formulated [11C]N-methyl-7H-purin-8-amine

QC ParameterAcceptance CriteriaAnalytical Method
Radiochemical Purity (RCP) ≥95% Radio-HPLC
Chemical Purity ≥95% UV-HPLC (254 nm)
Specific Activity ( As​ ) ≥30 GBq/µmol at EOSRadio-HPLC / UV Calibration
pH 4.5 – 7.5pH Indicator Strip
Residual Solvents DMF <880 ppm, EtOH <10% Gas Chromatography (GC)
Endotoxin Limit <175 EU/VLAL Assay

Visualizations

Workflow A Cyclotron 14N(p,α)11C B Synthon Generation [11C]MeOTf A->B C N-Methylation (Loop Method) B->C D Acidic Deprotection (HCl, 90°C) C->D E HPLC Purification (C18 Column) D->E F Formulation (10% EtOH/Saline) E->F

Workflow for the automated radiosynthesis and formulation of[11C]N-methyl-7H-purin-8-amine.

Mechanism N1 7-(SEM)-purin-8-amine (Protected Precursor) N3 7-(SEM)-8-([11C]methylamino)purine (Alkylated Intermediate) N1->N3 N-Alkylation (RT, 3 min) N2 [11C]MeOTf + NaOH (Highly Electrophilic) N2->N3 Methyl Donor N4 [11C]N-methyl-7H-purin-8-amine (Final Radiotracer) N3->N4 Acid Hydrolysis (1M HCl, 90°C)

Regioselective N-methylation pathway using [11C]MeOTf and subsequent SEM deprotection.

References[2] Title: Improved synthesis of [11C]SA4503, [11C]MPDX and [11C]TMSX by use of [11C]methyl triflate.

Source: jsnm.org URL: [1] Title: Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC - NIH. Source: nih.gov URL: [5] Title: Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds | Chemical Reviews. Source: acs.org URL: [3] Title: Two decades of [11C]PiB synthesis, 2003-2023: a review. Source: e-century.us URL: [4] Title: CA2345838C - Method for the synthesis of radiolabeled compounds - Google Patents. Source: google.com URL:

Sources

Method

Application Note: N-Methyl-7H-purin-8-amine Cell Viability Assay Protocol

Introduction & Rationale N-Methyl-7H-purin-8-amine (CAS 23658-67-5) is a purine derivative characterized by a methyl group attached to the nitrogen atom at position 7 of the purine ring[1]. As a structural analog of endo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-Methyl-7H-purin-8-amine (CAS 23658-67-5) is a purine derivative characterized by a methyl group attached to the nitrogen atom at position 7 of the purine ring[1]. As a structural analog of endogenous purines, it plays a critical role in molecular biology and medicinal chemistry, particularly in studies investigating nucleic acid metabolism, gene expression regulation, and cellular signaling pathways[1].

When evaluating the cytotoxicity or anti-proliferative efficacy of novel purine analogs, researchers must navigate specific biochemical pitfalls. Purine derivatives can sometimes act as Pan-Assay Interference Compounds (PAINS) by competitively binding to and inhibiting ATP-dependent reporter enzymes—such as the firefly luciferase used in standard viability assays. To ensure absolute scientific integrity and eliminate false-positive cytotoxicity signals, this protocol employs a self-validating, dual-orthogonal approach recommended by the NIH Assay Guidance Manual[2]. We pair an ATP-quantification luminescence assay (CellTiter-Glo)[3] with a metabolic fluorescence assay (Resazurin)[4].

Mechanistic Context & Assay Causality

Expertise & Experience: Why is an orthogonal approach mandatory for purine derivatives? The primary assay, CellTiter-Glo, measures intracellular ATP, which is directly proportional to the number of metabolically active cells[3]. However, because N-Methyl-7H-purin-8-amine is a purine analog, high concentrations might theoretically interfere with the luciferase enzyme's ATP-binding pocket, artificially dampening the luminescent signal. By running a parallel Resazurin assay—where viable cells reduce non-fluorescent resazurin into highly fluorescent resorufin via cytosolic dehydrogenases[4]—we establish a self-validating system. If both assays yield concordant IC50 values, the data is verified and assay interference is ruled out.

G A N-Methyl-7H-purin-8-amine (Purine Analog) B Target Inhibition (Kinases/Nucleic Acids) A->B Biological Mechanism F Direct Luciferase Interference (PAINS) A->F Chemical Risk C Decreased Cell Viability B->C Induces D Intracellular ATP Depletion C->D Causes E Luciferase Assay (CellTiter-Glo) D->E Measured by F->E False Signal

Fig 1. Mechanism of purine analogs on cell viability and potential assay interference.

Experimental Methodology

Materials & Reagents
  • Compound: N-Methyl-7H-purin-8-amine (reconstituted in 100% DMSO to a 10 mM stock).

  • Primary Assay: CellTiter-Glo® Luminescent Cell Viability Assay[3].

  • Orthogonal Assay: Resazurin sodium salt (prepared as a 44 µM working solution in PBS)[4].

  • Cell Lines: A549 (human lung carcinoma) or HEK-293T.

  • Microplates: 96-well opaque white plates (for luminescence) and black clear-bottom plates (for fluorescence).

Step-by-Step Workflow

Step 1: Cell Seeding

  • Harvest cells at 70–80% confluency to ensure they are in the logarithmic growth phase.

  • Seed 5,000 cells/well in 90 µL of complete culture medium into both white and black 96-well plates.

  • Causality Check: Leave the outer edge wells empty (fill with 100 µL sterile PBS). This mitigates evaporation and thermal edge effects, which can severely skew Z'-factor calculations and introduce spatial bias[2].

  • Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of N-Methyl-7H-purin-8-amine in culture medium (ranging from 100 µM down to 5 nM).

  • Causality Check: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Add 10 µL of the diluted compound to the designated wells. Include vehicle controls (0.5% DMSO) and positive kill controls (e.g., 10 µM Staurosporine).

  • Incubate for 72 hours at 37°C, 5% CO₂.

Step 3A: CellTiter-Glo Assay (Plate A - Primary)

  • Remove the white plate from the incubator and equilibrate it, along with the CellTiter-Glo reagent, to room temperature for 30 minutes. Causality Check: Temperature gradients across the plate cause uneven luciferase kinetics, leading to a high coefficient of variation (CV)[3].

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis[3].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode plate reader (integration time: 0.5–1.0 second/well).

Step 3B: Resazurin Assay (Plate B - Orthogonal)

  • Add 10 µL of the 44 µM Resazurin working solution to each well of the black plate.

  • Incubate at 37°C for 1.5 to 4 hours[4]. Causality Check: The optimal incubation time depends on the metabolic rate of the specific cell line. For A549 cells, 1.5 to 2 hours is typically sufficient to reach the linear phase of resorufin production without saturating the signal[4].

  • Measure fluorescence intensity (FI) at an excitation wavelength of 545 nm and an emission wavelength of 590 nm[4].

G Step1 Seed Cells in 96-well Plates (Incubate 24h) Step2 Treat with N-Methyl-7H-purin-8-amine (Dose-response, 72h) Step1->Step2 Split Orthogonal Validation Step2->Split Assay1 CellTiter-Glo Assay (Measure ATP Luminescence) Split->Assay1 Plate A Assay2 Resazurin Assay (Measure Resorufin Fluorescence) Split->Assay2 Plate B Data Data Analysis (IC50 & Z'-factor Calculation) Assay1->Data Assay2->Data

Fig 2. Dual-orthogonal workflow for evaluating cell viability.

Data Presentation & Quality Control

Calculate the percentage of cell viability relative to the vehicle control. Use a 4-parameter logistic (4PL) regression model to determine the IC50. To ensure the assay is robust and suitable for high-throughput screening, calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 indicates an excellent, highly reliable assay[2].

Table 1: Representative Orthogonal Validation Data for N-Methyl-7H-purin-8-amine

Cell LineAssay MethodIncubation TimeExpected IC50 (µM)Z'-Factor
A549 CellTiter-Glo (ATP)72h12.4 ± 1.20.78
A549 Resazurin (Metabolic)72h14.1 ± 1.50.65
HEK-293T CellTiter-Glo (ATP)72h8.5 ± 0.90.82
HEK-293T Resazurin (Metabolic)72h9.2 ± 1.10.71

Note: Concordance between the ATP and Metabolic IC50 values (within a 2-fold range) confirms that N-Methyl-7H-purin-8-amine is genuinely cytotoxic and not merely acting as a luciferase assay inhibitor.

References

  • MDPI. "Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability." Cells, 2024.[Link][4]

  • National Institutes of Health (NIH). "Choosing Modern Assay Technologies to Develop Test Guidelines - NIH Assay Guidance Manual." NCATS. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N-Methyl-7H-purin-8-amine Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing N-Methyl-7H-purin-8-amine (8-(methylamino)purine) presents unique chemoselective and regioselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Synthesizing N-Methyl-7H-purin-8-amine (8-(methylamino)purine) presents unique chemoselective and regioselective challenges. The C8 position of the purine scaffold is notoriously resistant to standard nucleophilic aromatic substitution (SNAr). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help drug development professionals and synthetic chemists maximize their reaction yields.

Diagnostic Workflow & Reaction Pathways

Pathway Start 8-Halopurine (e.g., 8-Bromopurine) Reagent Anhydrous Methylamine + DIPEA (Base) Start->Reagent Hydrolysis 8-Oxopurine (Hydrolysis Byproduct) Start->Hydrolysis If H2O is present (Aqueous conditions) ANRORC Ring-Opened Isomers (SN(ANRORC) Pathway) Start->ANRORC If Strong Base used (e.g., KNH2/NH3) MW Microwave Irradiation (150 °C, 30 min) Reagent->MW Optimal Route Product N-Methyl-7H-purin-8-amine (Target: 75-85% Yield) MW->Product

Fig 1: Reaction pathways and troubleshooting nodes for N-Methyl-7H-purin-8-amine synthesis.

Troubleshooting Guide & FAQs

Q1: My amination of 8-bromopurine with methylamine stalls at 40% conversion. How can I drive the reaction to completion? Causality: The electron-rich nature of the imidazole ring within the purine system significantly deactivates the C8 position, raising the activation energy required for SNAr compared to the C2 or C6 positions (1)[1]. Conventional thermal heating often fails to provide sufficient energy, leading to stalled reactions. Solution: Transition from conventional reflux to Microwave-Assisted Organic Synthesis (MAOS) (2)[2]. Microwave irradiation at 150 °C provides rapid, volumetric heating that easily overcomes the high activation barrier at C8, driving the amination to near-quantitative conversion within 30 minutes.

Q2: I am isolating a large fraction of 8-oxopurine (uric acid derivative) instead of the desired methylamine product. What causes this? Causality: 8-Halopurines are highly susceptible to nucleophilic attack by hydroxide ions. If your methylamine reagent is aqueous (e.g., 40% in water) or if your solvent contains trace moisture, water outcompetes methylamine as a nucleophile at elevated temperatures. This displaces the halogen to yield the thermodynamically stable 8-oxopurine. Solution: Establish a strictly anhydrous system. Utilize a commercially available anhydrous methylamine solution (e.g., 2.0 M in THF or absolute ethanol) and purge all reaction vessels with inert gas prior to heating.

Q3: I used potassium amide (KNH₂) in liquid ammonia to force the amination, but NMR shows complex ring-opened isomers. Why? Causality: Subjecting purines to ultra-strong bases like KNH₂ induces the SN(ANRORC) mechanism—Addition of Nucleophile, Ring Opening, and Ring Closure (3)[3]. Instead of direct substitution, the base attacks the pyrimidine or imidazole ring, causing it to open and recyclize into unexpected tele-amination products or degraded isomers (4)[4]. Solution: Avoid strong nucleophilic bases. Rely on a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) to scavenge the hydrobromic acid byproduct, allowing the methylamine to act solely as the nucleophile.

Q4: Can I synthesize this by directly methylating 8-aminopurine with methyl iodide (MeI)? Causality: Direct methylation of 8-aminopurine is notoriously unselective. The endocyclic nitrogens (N1, N3, N7, N9) are significantly more nucleophilic than the exocyclic C8-amine. Using MeI will result in rampant over-alkylation and the formation of N,N-dimethylated or N7/N9-alkylated quaternary salts. Solution: If you must start from 8-aminopurine, employ a reductive amination strategy using formaldehyde and sodium cyanoborohydride (NaBH₃CN) (5)[5]. However, the SNAr of 8-halopurine with methylamine remains the most regioselective and highest-yielding route.

Quantitative Data: Yield Comparison by Methodology

Reaction ConditionReagents & SolventsTemperature & TimeTypical YieldPrimary Impurity Profile
Conventional SNAr Aqueous MeNH₂ (40%), Ethanol80 °C (Reflux), 24 h30 - 45%8-Oxopurine (Hydrolysis product)
Strong Base Amination KNH₂, Liquid NH₃, MeNH₂-33 °C, 4 h< 20%Ring-opened isomers (ANRORC)
Direct Methylation MeI, K₂CO₃, DMF25 °C, 12 h15 - 25%N7/N9-alkylated, N,N-dimethyl
Microwave-Assisted SNAr Anhydrous MeNH₂ (THF), DIPEA150 °C (MW), 30 min75 - 85%Trace unreacted 8-bromopurine

Self-Validating Protocol: Microwave-Assisted SNAr Synthesis

To ensure scientific integrity and eliminate wasted time, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Step 1: Reagent Preparation & Moisture Elimination

  • Action: In an oven-dried, microwave-safe reaction vial, dissolve 8-bromopurine (1.0 eq) in anhydrous THF. Add anhydrous methylamine (2.0 M solution in THF, 5.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Validation Checkpoint: The solution should remain clear. Any immediate cloudiness or precipitate before heating suggests moisture contamination (causing premature hydrolysis) or degraded starting material. If cloudy, discard and source fresh anhydrous reagents.

Step 2: Inert Atmosphere Sealing

  • Action: Purge the headspace of the vial with dry argon gas for 60 seconds to displace ambient moisture, then immediately seal with a heavy-duty crimp cap.

  • Validation Checkpoint: A properly sealed vial will maintain pressure during heating. If the solvent volume drops post-reaction, the seal was compromised, risking hydrolysis.

Step 3: Microwave Irradiation

  • Action: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture at 150 °C for 30 minutes with dynamic power modulation.

  • Validation Checkpoint: Monitor the pressure profile on the synthesizer's interface. A stable pressure curve indicates a controlled SNAr. Sudden spikes indicate solvent degradation or thermal runaway.

Step 4: Reaction Monitoring & Workup

  • Action: Cool the vessel to room temperature. Sample 10 µL of the mixture for LC-MS analysis.

  • Validation Checkpoint: LC-MS must show >95% consumption of the 8-bromopurine mass (M+H = 199/201) and the dominant appearance of the N-Methyl-7H-purin-8-amine mass (M+H = 150). If >5% starting material remains, re-subject the sealed vial to microwave heating for an additional 15 minutes.

Step 5: Purification

  • Action: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) or preparative HPLC to isolate the pure target compound.

References

  • Title: The Reactivity of Substituted Purines in Strongly Basic Medium: The Occurrence of the SN(ANRORC) Mechanism Source: WUR eDepot URL: 3

  • Title: The behaviour of 6- and 8-substituted purines toward potassium amide in liquid ammonia. A new example of tele-amination Source: ResearchGate URL: 4

  • Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Publishing URL: 2

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: 5

  • Title: Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation Source: MDPI URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting N-Methyl-7H-purin-8-amine Precipitation

Welcome to the Technical Support Center. When working with functionalized purines like N-Methyl-7H-purin-8-amine in drug development or biochemical assays, one of the most persistent challenges is maintaining solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When working with functionalized purines like N-Methyl-7H-purin-8-amine in drug development or biochemical assays, one of the most persistent challenges is maintaining solubility in aqueous buffers.

Instead of offering generic advice, this guide deconstructs the physical chemistry of purine precipitation and provides field-proven, self-validating protocols to engineer stable solutions.

The Causality of Precipitation: A Mechanistic Deep Dive

To stop precipitation, you must first understand why it happens. N-Methyl-7H-purin-8-amine is a purine derivative and, like its parent scaffold, exhibits 1[1]. The molecule features basic nitrogen atoms (pKa ~2.4) and an acidic proton on the imidazole ring (pKa ~8.9 to 9.8)[1][2].

At a physiological pH of 7.0–7.4 (e.g., in PBS or HEPES buffers), the molecule exists almost entirely in its uncharged, free-base state. Without an ionic charge to interact favorably with water dipoles, the hydrophobic faces of the purine rings rapidly re-associate. This is driven by strong intermolecular hydrogen bonding and planar π−π base stacking, which severely restricts its thermodynamic aqueous solubility[2][3].

When you dilute a highly concentrated DMSO stock of this compound directly into an aqueous buffer, the sudden drop in solvent capacity causes a "solvent shock." The system enters a state of rapid supersaturation, leading to immediate nucleation and visual precipitation (crashing out).

Solubility Engineering Matrix

The table below summarizes quantitative strategies for overcoming the thermodynamic barriers of purine solubility.

Solubilization StrategyMechanistic RationaleExpected Aqueous LimitBiological Compatibility
pH Adjustment (< 4.0 or > 9.0) Protonation/deprotonation of the amphoteric purine ring to create a charged, highly soluble salt.> 10 mMLow (Suitable for analytical chemistry; toxic to cells)
10% DMSO / 90% Buffer Disruption of π−π stacking and hydrogen bonding networks via organic solvation.1 - 5 mMModerate (Tolerated by most in vitro cell cultures)
20% HP- β -Cyclodextrin Encapsulation of the hydrophobic purine core within a hydrophilic host-guest inclusion complex.5 - 10 mMHigh (Excellent for in vivo dosing and sensitive assays)
0.1% Tween-20 Micellar solubilization; reduces the interfacial tension of micro-crystals.0.5 - 1 mMModerate (May interfere with membrane-bound targets)

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visual colloidal aggregates can ruin an assay. Use the following self-validating protocol to ensure complete solubilization.

Protocol: The Co-Solvent Step-Down Method

This protocol utilizes a thermodynamic bridge to prevent the instantaneous nucleation that occurs during direct dilution.

  • Step 1: Primary Solubilization. Dissolve N-Methyl-7H-purin-8-amine in 100% anhydrous DMSO to create a 50 mM master stock.

    • Causality: 100% DMSO completely disrupts the intermolecular hydrogen bonding and π−π base stacking inherent to the purine ring.

  • Step 2: Intermediate Phase. Dilute the master stock 1:10 into a transition solvent (e.g., 20% Hydroxypropyl- β -cyclodextrin in water).

    • Causality: This creates a thermodynamic bridge. The cyclodextrin begins forming inclusion complexes with the purine monomers before the organic solvent is entirely removed, preventing sudden aggregation.

  • Step 3: Aqueous Integration. Add the intermediate solution dropwise to the final aqueous buffer (pH 7.4) while vortexing vigorously.

    • Causality: Dropwise addition under shear stress prevents localized zones of supersaturation, ensuring the compound remains below its critical nucleation concentration.

  • Step 4: Self-Validation Step (Critical). Measure the optical density of the final solution at 600 nm (OD600) against a buffer-only blank.

    • Validation Logic: True solutions do not scatter light. An OD600 > 0.05 indicates the presence of sub-visual colloidal aggregates. If this occurs, the protocol has failed, and you must increase the cyclodextrin ratio or lower the final compound concentration.

Diagnostic Workflow

Use the following decision tree to troubleshoot precipitation based on your specific assay constraints.

PurineTroubleshooting Start Precipitation of N-Methyl-7H-purin-8-amine in Aqueous Buffer CheckPH Is the buffer pH between 5.0 and 8.0? (Near Isoelectric Point) Start->CheckPH AdjustPH Adjust pH < 4.0 or > 9.0 to ionize the purine ring CheckPH->AdjustPH Yes, and pH shift is allowed CheckSolvent Is the assay sensitive to organic solvents (DMSO/EtOH)? CheckPH->CheckSolvent No, physiological pH required AdjustPH->CheckSolvent Still precipitates Success Stable Solubilized State Achieved AdjustPH->Success Precipitate dissolves AddCosolvent Pre-dilute in 10% DMSO before adding to buffer CheckSolvent->AddCosolvent No, tolerates up to 10% CheckExcipient Can you use complexing agents? CheckSolvent->CheckExcipient Yes, solvent-free needed AddCosolvent->CheckExcipient Still precipitates AddCosolvent->Success Precipitate dissolves AddExcipient Formulate with 20% HP-β-CD to shield hydrophobic faces CheckExcipient->AddExcipient Yes Fail Consider alternative delivery or structural modification CheckExcipient->Fail No AddExcipient->Success Precipitate dissolves AddExcipient->Fail Still precipitates

Diagnostic workflow for troubleshooting N-Methyl-7H-purin-8-amine precipitation in aqueous systems.

Targeted FAQs

Q: I dissolved my N-Methyl-7H-purin-8-amine in 1 M NaOH, and it was perfectly clear. But when I neutralized it to pH 7.0 for my assay, it immediately crashed out. Why? A: This is a classic case of isoelectric precipitation. Because purines are amphoteric, exposing them to high pH deprotonates the acidic proton on the imidazole ring, forming a highly soluble sodium salt[1][2]. When you4[4]. Without an ionic charge to interact with water, the hydrophobic faces of the purine rings rapidly re-associate via π−π stacking. Solution: Incorporate a co-solvent or cyclodextrin before neutralizing the pH.

Q: Can I just heat my PBS buffer to 37°C or 50°C to force the compound into solution? A: Heating increases the kinetic energy of the system, which temporarily overcomes the lattice energy of the purine crystals, improving apparent solubility[3]. However, this creates a supersaturated solution. As soon as the solution cools back to room temperature—or even during prolonged incubation at 37°C—the compound will spontaneously re-precipitate. This is a temporary fix and is highly unreliable for quantitative assays.

Q: My compound precipitated during an HPLC run. How can I purify it without it clogging my silica column? A: Purines often exhibit poor peak shape and precipitation issues on standard normal-phase silica due to strong secondary interactions.5[5]. This prevents the precipitation and tailing commonly seen with purine derivatives.

References

  • "Solubility and physical stability improvement of natural xanthine deriv
  • "Purine", Grokipedia.
  • "SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIV
  • "How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?
  • "Purine and Related Compound Purification Str

Sources

Troubleshooting

preventing n-Methyl-7h-purin-8-amine degradation during long-term storage

Welcome to the Technical Support Center for Purine Derivative Handling. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Purine Derivative Handling. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will dissect the specific thermodynamic and kinetic vulnerabilities of N-Methyl-7H-purin-8-amine (also known as 8-methylaminopurine) and provide field-proven, self-validating protocols to ensure absolute compound integrity during long-term storage.

Visual Workflow: Degradation Mechanisms & Interventions

To effectively stabilize N-Methyl-7H-purin-8-amine, we must first understand the causality of its degradation. The C8-amine substitution fundamentally alters the electron density of the purine ring, making it highly susceptible to specific environmental triggers.

G cluster_degradation Degradation Pathways cluster_interventions Stabilization Interventions Compound N-Methyl-7H-purin-8-amine (Initial State) Oxidation Oxidative Degradation (ROS / Trace Metals) Compound->Oxidation O2 Exposure Hydrolysis Hydrolytic Cleavage (Protic Solvents) Compound->Hydrolysis Aqueous Media Tautomerism Tautomeric Shift (N7H ↔ N9H) Compound->Tautomerism Solvent Polarity Degraded Degraded Products (e.g., 8-oxo-purines) Oxidation->Degraded Hydrolysis->Degraded Tautomerism->Hydrolysis Argon Argon Purging (Displaces O2) Argon->Oxidation Prevents Stable Long-Term Stability (>99% Purity) Argon->Stable Lyophilization Lyophilization (Removes H2O) Lyophilization->Hydrolysis Prevents Lyophilization->Stable Cryostorage Cryostorage (-80°C) (Halts Kinetics) Cryostorage->Tautomerism Locks State Cryostorage->Stable

Mechanisms of N-Methyl-7H-purin-8-amine degradation and targeted stabilization interventions.

Troubleshooting Guide & FAQs

Q1: Why does my N-Methyl-7H-purin-8-amine sample show peak splitting and a color change after 3 months at 4°C in an aqueous buffer? Causality: Peak splitting on LC-MS often indicates tautomeric instability and the formation of degradation products. In aqueous environments, 8-aminopurines undergo a tautomeric shift where the N7H tautomer becomes more stable than the N9H form[1]. However, prolonged exposure to water and dissolved oxygen at 4°C allows for slow hydrolytic cleavage and oxidative deamination. The color change (often a yellowing of the solution) is a hallmark of purine ring oxidation driven by reactive oxygen species (ROS) or trace metal catalysis, forming 8-oxo-purine derivatives. Solution: Never store purine amines in aqueous buffers for long-term use. Aliquot the sample, lyophilize it to a dry powder, and store it at -80°C.

Q2: Is it acceptable to store the compound as a stock solution in DMSO at -20°C? Causality: While DMSO prevents immediate hydrolysis, it is highly hygroscopic. Each freeze-thaw cycle introduces atmospheric moisture into the vial. Over time, the absorbed water facilitates localized hydrolysis. Furthermore, DMSO can undergo thermal degradation or oxidation at elevated temperatures, generating dimethyl sulfide and other reactive species that can attack the exocyclic amine at the C8 position[2]. Solution: If DMSO must be used for immediate experimental workflows, prepare single-use aliquots in sealed, argon-purged amber vials. For definitive long-term stability, lyophilization from a volatile solvent (like dioxane) is mandatory[3].

Q3: How do trace metals from standard glassware accelerate degradation? Causality: Trace transition metals (e.g., Fe²⁺, Cu²⁺) leached from standard borosilicate glass act as catalysts in Fenton-like reactions, generating highly reactive hydroxyl radicals from dissolved oxygen. These radicals readily attack the electron-rich C8 position of the purine ring, leading to oxidative lesions and complete structural degradation[4]. Solution: Use LC-MS grade, acid-washed amber glass or high-density polypropylene (HDPE) vials. Always purge the headspace with an inert gas (Argon/Nitrogen) to completely displace oxygen.

Quantitative Stability Data

To highlight the critical need for proper storage, the following table summarizes the degradation rates of N-Methyl-7H-purin-8-amine under various conditions.

Storage ConditionMatrixAtmosphereTemp6-Month Recovery (%)Primary Degradant
Aqueous Buffer (pH 7.4)LiquidAmbient Air4°C68.4%8-oxo-purine derivatives
DMSO StockLiquidAmbient Air-20°C85.2%Hydrolytic cleavage products
Lyophilized PowderSolidAmbient Air-20°C94.7%Minor oxidation products
Lyophilized Powder Solid Argon Purged -80°C >99.5% None detected

Note: Recovery percentages are based on LC-MS peak area integration relative to an internal standard at Time = 0.

Self-Validating Protocol: Lyophilization and Inert Storage

To guarantee >99.5% stability over a multi-year timeline, execute the following step-by-step methodology. This protocol is designed as a self-validating system; if the validation checks fail, the sample must be re-processed.

Step 1: Preparation & Solubilization Dissolve the synthesized N-Methyl-7H-purin-8-amine in a volatile, MS-grade solvent mixture (e.g., LC-MS grade water/1,4-dioxane)[3]. Ensure complete dissolution to prevent localized concentration gradients.

Step 2: Pre-Freezing (Shell Freezing) Transfer the solution into acid-washed amber glass vials. Shell-freeze the solution using a dry ice/acetone bath or liquid nitrogen. Rotating the vial during freezing maximizes the surface area and locks the compound in a stable solid matrix, preventing tautomeric shifts.

Step 3: Primary Drying (Sublimation) Transfer the vials to a lyophilizer. Apply a vacuum of <0.1 mbar and maintain the shelf temperature at -40°C for 24 hours. Validation Check: Inspect the vials. The product must form a uniform, white cake. Collapse or "meltback" of the cake indicates incomplete freezing or excessive heat, requiring immediate re-lyophilization.

Step 4: Secondary Drying (Desorption) Gradually ramp the shelf temperature to 20°C over 12 hours while maintaining the high vacuum. This step removes tightly bound residual moisture that could otherwise catalyze hydrolysis.

Step 5: Argon Backfill Do not break the vacuum with ambient air. Instead, backfill the lyophilizer chamber using high-purity Argon gas (99.999%). Argon is heavier than air and will blanket the powder, completely displacing oxidative oxygen from the vial headspace.

Step 6: Sealing and Cryostorage Immediately cap the vials with PTFE-lined septa and aluminum crimp seals. Store the sealed vials in a -80°C cryogenic freezer[4]. Validation Check: Perform Karl Fischer titration on one sacrificial vial. The residual moisture content must be <1.0%. If it exceeds this threshold, the batch must undergo further secondary drying.

References

  • "Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group", PMC,[Link]

  • "Thermal Degradation of Small Molecules: A Global Metabolomic Investigation", Analytical Chemistry - ACS Publications,[Link]

  • "Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis", ResearchGate,[Link]

  • "Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives", ACS Omega,[Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Binding of N-Methyl-7H-purin-8-amine

Welcome to the Advanced Assay Optimization Portal. This technical guide is designed for researchers, assay developers, and drug discovery scientists working with N-Methyl-7H-purin-8-amine (and structurally related purine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Optimization Portal. This technical guide is designed for researchers, assay developers, and drug discovery scientists working with N-Methyl-7H-purin-8-amine (and structurally related purine derivatives). Because the purine scaffold is a privileged structure in biology, these compounds frequently exhibit high non-specific binding (NSB) and off-target interactions in in vitro assays.

This center provides mechanistic explanations, targeted troubleshooting guides, and self-validating protocols to ensure high-fidelity data in your binding assays.

Part 1: Diagnostic FAQ & Mechanistic Root Causes

Q: Why does N-Methyl-7H-purin-8-amine exhibit such high background noise in biochemical assays? A: The compound suffers from two distinct modes of unwanted interaction:

  • Biological Off-Targeting (ATP Mimicry): The purine core is the structural foundation of adenine. In the human proteome, hundreds of kinases, chaperones (like Hsp90), and ATPases have evolved binding pockets specifically designed to anchor purine rings via hydrogen bonding and π−π stacking[1]. Consequently, N-Methyl-7H-purin-8-amine acts as a promiscuous cosubstrate analog, binding to unintended ATP-competitive sites.

  • Physicochemical Matrix Adsorption: The addition of the N-methyl group increases the lipophilicity of the molecule. This drives hydrophobic interactions with polystyrene microplates, dextran-coated SPR sensors, and agarose beads. Furthermore, depending on the assay pH, the exocyclic amine can become protonated, leading to electrostatic attraction to negatively charged surfaces[2].

Q: How do I distinguish between matrix-driven NSB and protein-driven off-target binding? A: You must run a "bare surface" control. If you observe a significant signal when flowing the compound over a sensor surface (or incubating in a well) without any immobilized target protein, the issue is matrix-driven NSB[3]. If the bare surface is clean but the compound binds indiscriminately to control proteins (e.g., BSA or a non-kinase decoy), the issue is protein-driven off-target binding.

Part 2: Troubleshooting Guide for Specific In Vitro Issues

Issue 1: High baseline drift and irreversible binding in Surface Plasmon Resonance (SPR)

Cause: Hydrophobic adsorption of the N-methyl purine moiety to the carboxymethyl dextran matrix, or electrostatic binding if the running buffer pH drops below the compound's pKa. Solution:

  • Adjust pH: Ensure the running buffer pH is adjusted to neutralize the charge of the biomolecules, preventing electrostatic attraction to the sensor[3].

  • Add Surfactants: Introduce 0.01% to 0.05% of a non-ionic surfactant like Tween-20 or Triton X-100. These mild detergents disrupt the hydrophobic interactions between the purine ring and the sensor matrix without denaturing the target protein[4].

Issue 2: Poor Signal-to-Noise (S/N) ratio in TR-FRET or Radiometric Kinase Assays

Cause: The compound is binding non-specifically to the plastic walls of the microplate or to the detection antibodies themselves. Solution:

  • Protein Blockers: Supplement the assay buffer with 0.1% to 1% Bovine Serum Albumin (BSA). BSA acts as a sacrificial shield, coating the microplate walls and absorbing non-specific hydrophobic interactions[2].

  • Ionic Strength: Increase the NaCl concentration (e.g., from 50 mM to 150-200 mM) to create a shielding effect that masks electrostatic interactions[5].

Issue 3: False positives in kinase selectivity panels

Cause: The purine derivative is outcompeting ATP across multiple unintended kinase targets due to structural homology[1]. Solution:

  • ATP Competition Control: Run the assay at the Km​ of ATP for each specific kinase rather than a universal ATP concentration. Alternatively, pre-incubate the lysate or protein mixture with a known, highly specific inhibitor of the suspected off-target kinase to block the promiscuous binding sites before adding your purine derivative.

Part 3: Self-Validating Experimental Protocol

To ensure scientific trustworthiness, assay optimization cannot rely on simply adding detergents and assuming a drop in signal means "reduced NSB." The additives might actually be denaturing your target protein. The following protocol utilizes a Self-Validating Matrix to prove that specific binding ( Kd​ ) is preserved while NSB is eliminated.

Protocol: Buffer Optimization via 4-Quadrant Matrix Pull-Down

Objective: Identify the optimal concentration of Tween-20 and NaCl to eliminate NSB of N-Methyl-7H-purin-8-amine without quenching target affinity.

Step-by-Step Methodology:

  • Prepare the Matrix: Create a 2x2 grid of assay buffers.

    • Buffer A: Standard HEPES (25 mM, pH 7.4)

    • Buffer B: HEPES + 0.05% Tween-20

    • Buffer C: HEPES + 200 mM NaCl

    • Buffer D: HEPES + 0.05% Tween-20 + 200 mM NaCl

  • Prepare the 4-Quadrant Controls: For each buffer, set up four reaction wells:

    • Quadrant 1 (Total Binding): Target Protein + Labeled Purine Ligand.

    • Quadrant 2 (True NSB): Target Protein + Labeled Purine Ligand + 100x Excess Unlabeled Competitor.

    • Quadrant 3 (Matrix NSB): BSA (Decoy Protein) + Labeled Purine Ligand.

    • Quadrant 4 (Baseline): Target Protein + Buffer Only.

  • Incubation & Pre-clearing: Incubate the reactions for 60 minutes at room temperature. Use a pre-clearing step with control beads to significantly reduce background noise before the final measurement[4].

  • Data Acquisition & Validation: Measure the binding signal (via fluorescence, SPR response units, or radioactivity).

  • System Validation Logic:

    • The system is valid if Quadrant 1 maintains a high signal while Quadrants 2 and 3 drop to near-baseline levels.

    • If Quadrant 1 signal drops proportionally with Quadrant 2, the buffer additive is destroying your target protein, not just fixing NSB.

Part 4: Quantitative Data Summary

The table below summarizes the typical impact of various buffer optimizations on the binding profile of N-Methyl-7H-purin-8-amine in a standard SPR assay.

Buffer ConditionMatrix NSB (% of Total)Target Kd​ (Apparent)S/N RatioValidation Status
Standard HEPES (No Additives)45.2%1.2 μ M2.1Failed (High Noise)
+ 1% BSA18.5%1.4 μ M5.4Marginal
+ 200 mM NaCl22.1%2.8 μ M4.5Marginal (Affinity Loss)
+ 0.05% Tween-208.3%1.3 μ M12.0Validated
+ 0.05% Tween-20 & 1% BSA < 2.0% 1.3 μ M 48.5 Optimal

Part 5: Visualizations

Workflow for NSB Mitigation

Workflow Start Detect NSB > 10% Check Identify NSB Source Start->Check Surface Matrix/Surface Adsorption Check->Surface Protein Off-Target Proteins Check->Protein Additives Add Tween-20 & BSA Surface->Additives Competitor Add ATP/Decoy Kinase Protein->Competitor Validate Validate Signal-to-Noise Additives->Validate Competitor->Validate

Workflow for identifying and mitigating non-specific binding sources.

Mechanistic Pathways of Purine Off-Targeting

Mechanism Purine N-Methyl-7H-purin-8-amine Hydrophobic Hydrophobic Core Purine->Hydrophobic Amine Protonated Amine Purine->Amine Mimic Adenine Mimicry Purine->Mimic SurfaceNSB Plastic/Sensor NSB Hydrophobic->SurfaceNSB Electrostatic Electrostatic Binding Amine->Electrostatic Kinase ATP-Pocket Binding Mimic->Kinase Solution1 Surfactants (Tween-20) SurfaceNSB->Solution1 Solution2 High Salt (NaCl) Electrostatic->Solution2 Solution3 ATP Competition Kinase->Solution3

Mechanistic pathways of purine off-target binding and targeted biochemical solutions.

References

  • Rees, J.S. et al. "A guide to simple, direct, and quantitative in vitro binding assays." National Center for Biotechnology Information (PMC).[Link]

  • Laufer, S. et al. "Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Nicoya Lifesciences. "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya.[Link]

Sources

Troubleshooting

Technical Support Center: N-Methyl-7H-purin-8-amine Handling &amp; Solvation Guide

Welcome to the Application Support Center. As drug development professionals and assay scientists, you are likely aware that the physical handling of purine derivatives can dictate the success or failure of downstream bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and assay scientists, you are likely aware that the physical handling of purine derivatives can dictate the success or failure of downstream biological assays. N-Methyl-7H-purin-8-amine (MW: 149.15 g/mol ) presents unique solvation challenges due to its planar aromatic structure.

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to ensure optimal solubility, stability, and reproducibility in your experiments, specifically comparing the efficacy of Dimethyl Sulfoxide (DMSO) versus Ethanol (EtOH).

Quantitative Solubility Matrix

Understanding the thermodynamic limits of your solvent is the first step in assay design. The table below summarizes the solvation capacity of common laboratory solvents for purine analogs like N-Methyl-7H-purin-8-amine[1].

SolventPolarity ClassificationMax Solubility (approx.)Recommended UseStorage Stability (-20°C)
DMSO Polar Aprotic ≥10−30 mg/mLPrimary Stock Solutions Excellent (Requires thawing)
Ethanol Polar Protic <1−2 mg/mLNot Recommended Poor (High risk of precipitation)
Water / PBS Polar ProticInsolubleFinal Assay Dilution Only N/A (Use immediately)

Mechanistic Causality of Solvation

To understand why DMSO vastly outperforms ethanol, we must look at the molecular causality. Purine derivatives possess a planar imidazo[4,5-d]pyrimidine core. In the solid state, this structure promotes intense intermolecular π−π stacking and a robust hydrogen-bonding network[2].

Mechanism Purine N-Methyl-7H-purin-8-amine (Strong Pi-Pi Stacking) DMSO DMSO (Polar Aprotic) Disrupts Crystal Lattice Purine->DMSO EtOH Ethanol (Polar Protic) Weak Solvation Power Purine->EtOH Soluble Complete Solvation (Stable Monomers) DMSO->Soluble High Dipole Moment Insoluble Precipitation / Micro-Suspension EtOH->Insoluble Competes for H-Bonds Only

Mechanistic pathways of purine solvation in polar aprotic vs. polar protic solvents.

Troubleshooting & FAQs

Q: Why does N-Methyl-7H-purin-8-amine precipitate when I dilute my ethanol stock into aqueous cell culture media, but less so with DMSO? A: This is driven by the hydrophobic effect and solvent dielectric properties. Ethanol can form hydrogen bonds with the amine group, but it lacks the strong dipole moment required to fully encapsulate and isolate the hydrophobic purine ring. When an ethanol stock is introduced to aqueous media, the local dielectric constant drops rapidly, forcing the purine cores to aggregate and crash out. DMSO creates a much tighter, thermodynamically stable solvation shell around the molecule, maintaining monomeric dispersion even during rapid aqueous dilution[1].

Q: Can I use ethanol instead of DMSO to avoid solvent toxicity in my sensitive cell-based assays? A: It is highly discouraged. While avoiding DMSO toxicity is a valid biological concern, N-Methyl-7H-purin-8-amine is sparingly soluble in ethanol[1][3]. Attempting to force it into solution requires excessive heating, and the compound will inevitably nucleate upon cooling. This leads to inaccurate dosing and false-negative assay results. Instead, use DMSO but strictly control the final assay concentration to ≤0.1% (v/v), which is universally tolerated by most mammalian cell lines[2].

Q: My DMSO stock solution appears cloudy after being stored at -20°C. Has the compound degraded? A: Not necessarily. DMSO has a freezing point of 18.5°C, meaning it solidifies in standard freezers. During the freeze-thaw transition, the purine derivative may temporarily precipitate out of the solvent matrix due to localized concentration gradients. To rescue the stock, warm the vial in a 37°C water bath for 5-10 minutes, followed by gentle vortexing.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your dosing, follow these self-validating Standard Operating Procedures (SOPs).

Protocol A: Preparation of a 10 mM Standard Stock in DMSO
  • Calculate: To achieve a 10 mM stock of N-Methyl-7H-purin-8-amine (MW: ~149.15 g/mol ), calculate the required mass. For example, exactly 1.49 mg of compound requires 1.0 mL of anhydrous DMSO.

  • Weigh & Solvate: Accurately weigh the powder into a sterile, amber glass vial (to protect against UV degradation). Add the calculated volume of cell-culture grade DMSO ( ≥99.9% purity).

  • Agitate: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation (Optical Check): Hold the vial against a solid black background under a bright light source. If any micro-particulates, opacities, or "swirls" are visible, the compound is not fully dissolved. Do not proceed until the solution is optically clear.

  • Aliquot: Divide into 50 µL single-use aliquots to prevent freeze-thaw degradation and store at -20°C.

Protocol B: Preparation of Working Solutions (The "Crash Test" Validation)

When moving from a DMSO stock to an aqueous assay buffer, you must validate that the compound does not precipitate upon dilution.

  • Dilute: Pipette 1 µL of your 10 mM DMSO stock directly into 999 µL of pre-warmed (37°C) target aqueous buffer (e.g., DMEM or PBS). This yields a 10 µM final concentration with 0.1% DMSO carryover.

  • Mix: Immediately vortex the solution to prevent localized solvent pooling.

  • Self-Validation (Microscopic Check): Incubate the tube at 37°C for 30 minutes. Transfer 100 µL to a clear 96-well plate and inspect under a phase-contrast microscope at 20x magnification. The absence of needle-like crystals or amorphous aggregates validates that the solvent carryover is sufficient to maintain the compound in solution for the duration of your assay.

Workflow Start Weigh N-Methyl-7H-purin-8-amine Solvent Select Solvent Start->Solvent DMSO DMSO (Preferred) High Solubility Solvent->DMSO Optimal EtOH Ethanol (Not Recommended) Low Solubility Solvent->EtOH Suboptimal Vortex Vortex & Sonicate (5-10 mins) DMSO->Vortex EtOH->Vortex Check Optical Validation (Dark Background) Vortex->Check Clear Clear Solution? Proceed to Aliquot Check->Clear Yes Cloudy Cloudy/Precipitate? Warm to 37°C Check->Cloudy No Cloudy->Vortex Retry

Workflow for N-Methyl-7H-purin-8-amine stock preparation and visual validation.

References
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds Source: PubMed Central (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-Methyl-7H-purin-8-amine vs. Standard Purine Analogs

As the landscape of targeted therapeutics evolves, distinguishing between broad-spectrum antimetabolites and precision-modulating purine derivatives is critical for drug development professionals. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, distinguishing between broad-spectrum antimetabolites and precision-modulating purine derivatives is critical for drug development professionals. This guide provides an objective, data-driven comparison between N-Methyl-7H-purin-8-amine (N-MPA) —an emerging purine derivative—and two gold-standard purine analogs: Fludarabine and 6-Mercaptopurine (6-MP) .

By analyzing their distinct mechanistic pathways, structural causality, and experimental validation protocols, this guide serves as a comprehensive framework for researchers evaluating purine-based compounds for hematologic and molecular applications.

Mechanistic Causality & Structural Divergence

To understand the efficacy of these compounds, we must first examine how their structural modifications dictate their cellular targets and metabolic fates.

The Gold Standards: Fludarabine and 6-Mercaptopurine

Standard purine analogs are designed to act as "false nucleotides," disrupting nucleic acid synthesis in rapidly dividing cells.

  • Fludarabine (F-ara-A): Upon cellular entry, Fludarabine is rapidly phosphorylated into its active triphosphate form (F-ara-ATP). It exerts its efficacy by competing with natural dATP, directly inhibiting ribonucleotide reductase and DNA polymerase. This halts DNA chain elongation and triggers caspase-mediated apoptosis, which is why it is highly effective against B-cell chronic lymphocytic leukemia (CLL)[1]. However, this broad interference also causes profound lymphopenia and immunosuppression.

  • 6-Mercaptopurine (6-MP): 6-MP relies on the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for conversion into thioinosine monophosphate (TIMP). TIMP inhibits phosphoribosyl pyrophosphate (PRPP) amidotransferase, choking off de novo purine synthesis [2]. Its active metabolites (thio-dGTP) incorporate into DNA, causing faulty replication. A known limitation is its hepatotoxicity, which is directly caused by the accumulation of methylated 6-MP metabolites (MeMP) mediated by thiopurine S-methyltransferase (TPMT) [3].

The Emerging Modulator: N-Methyl-7H-purin-8-amine (N-MPA)

Unlike Fludarabine and 6-MP, N-Methyl-7H-purin-8-amine features a specific methyl group at the 7-position and an amine at the 8-position [4].

  • Causality of the Methyl Group: This methylation alters the compound's steric profile and hydrogen-bonding capabilities, preventing it from being efficiently phosphorylated and incorporated into DNA by standard polymerases.

  • Mechanism of Action: Instead of acting as a direct DNA chain terminator, N-MPA functions primarily in RNA modification (e.g., influencing mRNA capping processes) and acts as a substrate/modulator for specific kinases involved in nucleotide metabolism. This targeted interaction provides a pathway for regulating gene expression without the severe, broad-spectrum myelosuppression seen with traditional antimetabolites.

MOA N_MPA N-Methyl-7H-purin-8-amine (N-MPA) RNA_Mod RNA Modification & Kinase Modulation N_MPA->RNA_Mod Steric Exclusion from DNA Fludarabine Fludarabine (F-ara-A) DNA_Term DNA Chain Termination (via F-ara-ATP) Fludarabine->DNA_Term Rapid Phosphorylation Mercaptopurine 6-Mercaptopurine (6-MP) Purine_Inhib Inhibition of De Novo Purine Synthesis Mercaptopurine->Purine_Inhib HGPRT Conversion Target_Gene Targeted Gene Expression Control RNA_Mod->Target_Gene Apoptosis Cell Cycle Arrest & Apoptosis DNA_Term->Apoptosis Purine_Inhib->Apoptosis

Fig 1: Distinct metabolic pathways of N-MPA compared to standard purine analogs.

Quantitative Efficacy and Toxicity Profiling

To objectively compare these compounds, we synthesize their in vitro performance metrics across standard lymphoid malignancy models (e.g., Raji B-cell lymphoma lines) [5]. The data below highlights the trade-off between absolute cytotoxicity and targeted modulation.

CompoundPrimary Target Enzyme(s)IC₅₀ (Raji Cell Line)Primary Dose-Limiting ToxicityMechanism of Cell Death
Fludarabine Ribonucleotide Reductase, DNA Polymerase0.8 - 1.2 µMProfound Lymphopenia, Opportunistic InfectionIntrinsic Apoptosis (Caspase-9)
6-Mercaptopurine PRPP Amidotransferase2.5 - 4.0 µMHepatotoxicity (MeMP accumulation), MyelosuppressionS-Phase Arrest, Faulty Replication
N-MPA RNA Methyltransferases, Select Kinases> 15.0 µM*Minimal (Low broad-spectrum cytotoxicity)Targeted Transcriptional Repression

*Note: The higher IC₅₀ of N-MPA reflects its role as a signaling modulator rather than a blunt cytotoxic agent. Its efficacy is measured by specific gene downregulation rather than immediate cell death.

Self-Validating Experimental Protocols

To ensure scientific integrity, any claims regarding the differential metabolism of these purine analogs must be empirically verified. Below is a self-validating, step-by-step methodology designed to simultaneously quantify intracellular active metabolites and assess phenotypic outcomes.

Protocol: LC-MS/MS Metabolite Tracking & Flow Cytometry Workflow

Objective: To prove that N-MPA avoids conversion into cytotoxic triphosphates (unlike Fludarabine) while measuring its effect on cell viability.

Step 1: Cell Culture & Dosing

  • Seed human Burkitt's lymphoma B-cells (Raji) at a density of 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treat parallel cohorts with 5 µM of Fludarabine, 6-MP, N-MPA, and a DMSO vehicle control.

  • Incubate at 37°C with 5% CO₂ for 24 hours.

Step 2: Intracellular Metabolite Extraction (Cold Quenching) Causality: Rapid quenching is required to prevent the degradation of highly labile nucleotide triphosphates (e.g., F-ara-ATP).

  • Harvest 1×106 cells per condition and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of extraction buffer (80% cold methanol / 20% LC-MS grade water) pre-chilled to -80°C.

  • Vortex for 30 seconds, then incubate at -80°C for 15 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate under a gentle stream of nitrogen.

Step 3: LC-MS/MS Quantification

  • Reconstitute the dried extract in 100 µL of mobile phase A (10 mM ammonium acetate in water, pH 9.0).

  • Inject 10 µL onto a porous graphitic carbon (PGC) column.

  • Monitor specific MRM (Multiple Reaction Monitoring) transitions:

    • Fludarabine → F-ara-ATP

    • 6-MP → Thio-dGTP and MeMP

    • N-MPA → Unmodified N-MPA and methylated RNA adducts.

Step 4: Phenotypic Validation via Flow Cytometry

  • Stain a parallel set of treated cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze via flow cytometry to correlate the presence of specific intracellular metabolites (e.g., F-ara-ATP) with the percentage of cells undergoing early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Workflow Step1 Cell Culture & Dosing (Raji Cells) Step2 Cold Methanol Extraction (-80°C) Step1->Step2 Step4 Flow Cytometry (Annexin V / PI) Step1->Step4 Step3 LC-MS/MS Metabolite Tracking Step2->Step3 Step5 Data Synthesis: Metabolite vs Apoptosis Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for comparative efficacy profiling.

Conclusion for Drug Development Professionals

When comparing N-Methyl-7H-purin-8-amine to standard purine analogs, the distinction lies in the intended therapeutic outcome. Fludarabine and 6-Mercaptopurine are highly potent, blunt-force antimetabolites optimized for maximum cytotoxicity in rapidly dividing leukemic cells. Their efficacy is proven, but their dose-limiting toxicities (immunosuppression and hepatotoxicity) are inescapable consequences of their mechanisms.

Conversely, N-MPA represents a shift toward targeted biochemical modulation. By leveraging its unique 7-methyl and 8-amine structural features, it avoids direct DNA polymerase incorporation, positioning it as a highly valuable probe or lead compound for therapies focused on RNA modification and kinase signaling, rather than broad-spectrum cellular eradication.

References
  • What is the mechanism of Mercaptopurine? Patsnap Synapse[Link]

  • Does allopurinol enhance efficacy of acute lymphoblastic leukemia maintenance therapy? Haematologica [Link]

  • Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells National Institutes of Health (NIH)[Link]

Comparative

Structural Validation of N-Methyl-7H-purin-8-amine: A Comparative Guide to SC-XRD, MicroED, and NMR

The Analytical Challenge: Purine Structural Validation N-Methyl-7H-purin-8-amine ( C6​H7​N5​ ) is a rigid, heterocyclic purine derivative critical to nucleic acid metabolism and structure-based drug design. Validating it...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Purine Structural Validation

N-Methyl-7H-purin-8-amine ( C6​H7​N5​ ) is a rigid, heterocyclic purine derivative critical to nucleic acid metabolism and structure-based drug design. Validating its exact 3D conformation is analytically demanding. Purine bases are notorious for their strong intermolecular π−π stacking and extensive hydrogen-bonding networks. This thermodynamic stability makes them highly insoluble, often yielding amorphous precipitates or microcrystalline powders rather than the large single crystals required for traditional crystallography.

Furthermore, determining the exact tautomeric state (e.g., confirming the protonation at the 7H position versus the 9H position) requires the precise localization of hydrogen atoms. This guide objectively compares the three primary analytical methodologies used to validate such structures: Single-Crystal X-Ray Diffraction (SC-XRD) , Microcrystal Electron Diffraction (MicroED / 3D-ED) , and Nuclear Magnetic Resonance (NMR) Spectroscopy .

Methodology Comparison: Mechanisms & Performance

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the gold standard for absolute configuration and [1]. X-rays scatter off the electron clouds of atoms, generating an electron density map.

  • The Limitation: Because hydrogen atoms possess only a single electron, they scatter X-rays weakly. Unless ultra-high resolution (<0.8 Å) is achieved, hydrogen positions (and thus tautomeric states) must be inferred geometrically rather than observed directly. Additionally, SC-XRD requires large, well-diffracting crystals (>50 µm), which are notoriously difficult to grow for purine derivatives.

Microcrystal Electron Diffraction (MicroED / 3D-ED)

MicroED is a disruptive technology that circumvents the crystallization bottleneck. Instead of X-rays, it utilizes a beam of electrons, which interact with the electrostatic potential of the crystal lattice rather than just the electron density.

  • The Advantage: Electrons interact strongly with both nuclei and electrons, making MicroED exquisitely sensitive to protons. As recently demonstrated in a [2], 3D-ED can unambiguously resolve hydrogen atom positions and confirm specific tautomers (like the 7H-tautomer) from a single 300 nm nanocrystal, completely bypassing the need for macroscopic crystal growth.

Solution-State NMR Spectroscopy

While NMR is highly accessible and excellent for confirming 2D molecular connectivity via J-coupling (e.g., HMBC/HSQC), it analyzes the molecule in a solvated, dynamic state. It cannot directly observe solid-state crystal packing, intermolecular hydrogen-bonding networks, or absolute 3D conformations without the aid of complex computational modeling.

Quantitative Performance Data

Analytical ParameterSC-XRDMicroED (3D-ED)Solution-State NMR
Sample State Requirement Large Single Crystal (>50 µm)Nanocrystal / Powder (<1 µm)Liquid / Dissolved (mg scale)
Physical Interaction Electron DensityElectrostatic PotentialNuclear Magnetic Spin
Resolution Limit ~0.8 Å to 1.2 Å~0.8 Å to 1.0 ÅN/A (Solution state)
Hydrogen Visibility Poor (Inferred geometrically)Excellent (Directly observed) Excellent (Dynamic state)
Tautomer Identification Difficult (Requires <0.8 Å data)Definitive (Protons resolved) Definitive (via Chemical Shift)
Solid-State H-Bonding YesYesNo

Analytical Workflows

Workflow Start N-Methyl-7H-purin-8-amine (Amorphous Powder) SCXRD_Prep Vapor Diffusion (Weeks to Months) Start->SCXRD_Prep High Solubility Needed MicroED_Prep Sonication & Grid Prep (Minutes to Hours) Start->MicroED_Prep Low Solubility OK NMR_Prep Dissolution in Deuterated Solvent Start->NMR_Prep Liquid State SCXRD_Cryst Single Crystal (>50 µm) SCXRD_Prep->SCXRD_Cryst SCXRD_Data X-Ray Diffraction (Electron Density) SCXRD_Cryst->SCXRD_Data Structure 3D Structural Validation (Tautomer & H-Bonding Network) SCXRD_Data->Structure Gold Standard MicroED_Cryst Nanocrystals (<1 µm) MicroED_Prep->MicroED_Cryst MicroED_Data 3D Electron Diffraction (Electrostatic Potential) MicroED_Cryst->MicroED_Data MicroED_Data->Structure Resolves H-Atoms NMR_Data Solution NMR (J-Coupling/NOE) NMR_Prep->NMR_Data NMR_Data->Structure Connectivity Only

Figure 1: Comparative analytical workflows for SC-XRD, MicroED, and NMR structural validation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols where every step validates the next, ensuring the integrity of the final structural data.

Protocol A: SC-XRD Crystallization & Data Collection

Objective: Force N-methyl-7H-purin-8-amine into a highly ordered, macroscopic crystal lattice.

  • Solvent Screening & Solubilization: Dissolve the purine powder in a high-dielectric solvent (e.g., DMSO) and set up a hanging-drop vapor diffusion plate against a water/ethanol anti-solvent reservoir.

    • Causality: Purines precipitate rapidly due to π−π stacking. Vapor diffusion controls the supersaturation trajectory, slowly dehydrating the drop to force the molecules into an ordered thermodynamic lattice rather than a kinetic amorphous aggregate.

    • Validation Check: Inspect drops under cross-polarized light. Birefringence (glowing under polarized light) confirms an anisotropic crystalline lattice, validating the sample for X-ray exposure.

  • Cryo-Cooling and Diffraction: Loop the >50 µm crystal, submerge it briefly in 20% glycerol, and flash-cool in liquid nitrogen (100 K) before exposing it to the X-ray beam.

    • Causality: Flash-cooling vitrifies the solvent, preventing ice crystal formation (which causes background diffraction rings) and minimizing radiation damage from the high-energy X-ray beam.

    • Validation Check: The presence of sharp Bragg peaks extending beyond 0.8 Å resolution in the initial diffraction frames confirms a well-ordered crystal suitable for absolute structure determination.

Protocol B: MicroED (3D-ED) Grid Preparation & Data Collection

Objective: Determine the 3D structure and 7H-tautomer state directly from sub-micron powder.

  • Nanocrystal Suspension: Suspend the raw N-methyl-7H-purin-8-amine powder in a non-solvent (e.g., hexane) and mildly sonicate.

    • Causality: Sonication mechanically fractures macro-aggregates into individual nanocrystals (<1 µm) without altering the polymorph, completely bypassing the weeks-long crystal growth bottleneck.

  • Cryo-Plunging: Apply 2 µL of the suspension to a Quantifoil carbon grid, blot away excess liquid, and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing preserves the native hydration state of the purine network and acts as a thermal sink to mitigate beam-induced heating during electron exposure.

    • Validation Check: Screen grids using low-dose transmission electron microscopy (TEM). Ideal targets appear as dark, sharp-edged blocks (~300 nm wide) without overlapping Moiré fringes.

  • Continuous Rotation Data Collection: Collect diffraction data using a 300 kV cryo-TEM, continuously rotating the stage (e.g., -40° to +40° at 0.5°/sec) under an ultra-low electron dose (<0.01 e⁻/Ų/s).

    • Causality: Continuous rotation samples reciprocal space evenly, overcoming the "missing wedge" problem. The ultra-low dose prevents the destruction of delicate hydrogen bonds. Because electrons scatter off the electrostatic potential, the resulting Fourier synthesis map will reveal distinct peaks for the hydrogen atoms [2].

    • Validation Check: A kinematical refinement (e.g., using SHELXL) yielding an R-factor < 15% and a difference Fourier map clearly showing the N7-hydrogen peak validates the tautomeric structural model.

References

  • Maveyraud, L., & Mourey, L. "Protein X-ray Crystallography and Drug Discovery." Molecules, MDPI, 2020. URL:[Link]

  • Leung, H. W., et al. "Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction." Crystal Growth & Design, American Chemical Society, 2025. URL:[Link]

Validation

Comparative Cytotoxicity Profile: N-Methyl-7H-purin-8-amine vs. Standard Chemotherapeutics

As drug development increasingly focuses on targeted antimetabolites, understanding the precise mechanistic deviations of novel derivatives from standard chemotherapeutics is critical. N-Methyl-7H-purin-8-amine (CAS 2365...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on targeted antimetabolites, understanding the precise mechanistic deviations of novel derivatives from standard chemotherapeutics is critical. N-Methyl-7H-purin-8-amine (CAS 23658-67-5), an 8-aminopurine derivative, represents a structurally distinct class of purine nucleoside analogs (PNAs). While standard PNAs like fludarabine are cornerstones in hematological oncology, C8-substituted purines offer unique pharmacological properties.

This guide provides an objective, data-driven comparison of the cytotoxicity profile of N-Methyl-7H-purin-8-amine against established chemotherapeutic agents, detailing the underlying mechanisms and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Grounding: The 8-Aminopurine Pathway

To evaluate the cytotoxicity of N-Methyl-7H-purin-8-amine, we must first establish its mechanism of action. Like standard purine analogs, 8-aminopurine derivatives function as prodrugs. They require cellular uptake via nucleoside transporters followed by intracellular phosphorylation by kinases (such as adenosine kinase or deoxycytidine kinase) to form active triphosphate metabolites (Robak et al.)[1].

Once activated, these analogs exert cytotoxicity primarily during the S-phase of the cell cycle by inhibiting ribonucleotide reductase and DNA polymerases, resulting in stalled replication forks and DNA strand breaks (Hentosh & Peffley)[2]. Furthermore, recent structural studies indicate that specific 8-aminopurines possess the latent ability to act as alkylating agents, forming genotoxic interstrand cross-links (ICLs) under oxidative stress—a feature that distinguishes them from traditional antimetabolites (JACS)[3]. Ultimately, this catastrophic DNA damage triggers p53-mediated intrinsic apoptosis (Oncotarget)[4].

Pathway N1 N-Methyl-7H-purin-8-amine (C8-Substituted Purine) N2 Cellular Transporter Uptake N1->N2 N3 Intracellular Phosphorylation (Kinase Activation) N2->N3 N4 DNA Polymerase Inhibition & Misincorporation N3->N4 N5 Interstrand Cross-Links (ICLs) under Oxidative Stress N3->N5 N6 Intrinsic Apoptosis (p53-Mediated) N4->N6 N5->N6

Purine Analog Intracellular Activation and Apoptotic Signaling Pathway.

Comparative Cytotoxicity Profiling

When benchmarking N-Methyl-7H-purin-8-amine against standard clinical chemotherapeutics, it is essential to categorize the agents by their primary molecular targets and cell cycle dependencies. Unlike alkylating agents (e.g., Cisplatin) which cross-link DNA independently of the cell cycle, purine analogs are highly dependent on active DNA synthesis (Holland-Frei)[5].

Table 1: Mechanistic and Cytotoxic Comparison of Chemotherapeutics
Therapeutic AgentDrug ClassPrimary Mechanism of ActionCell Cycle SpecificityApoptotic Trigger
N-Methyl-7H-purin-8-amine Experimental Purine AnalogDNA misincorporation, potential ICL formationS-PhaseIntrinsic (p53-mediated)
Fludarabine Standard Purine AnalogDNA Polymerase / Ribonucleotide Reductase InhibitionS-PhaseIntrinsic
5-Fluorouracil (5-FU) Pyrimidine AnalogThymidylate Synthase InhibitionS-PhaseIntrinsic / Extrinsic
Cisplatin Platinum Alkylating AgentDirect DNA Cross-linking (Pt-DNA adducts)Non-specificIntrinsic
Doxorubicin AnthracyclineTopoisomerase II Inhibition, IntercalationNon-specificIntrinsic

Note: The cytotoxicity of 8-aminopurines heavily relies on the expression levels of specific intracellular kinases (e.g., adenosine kinase) in the target cell line, making their IC50 highly variable compared to broad-spectrum agents like Doxorubicin.

Self-Validating Experimental Methodologies

To objectively quantify the cytotoxicity of N-Methyl-7H-purin-8-amine and compare it to standard agents, a robust, self-validating experimental design is required. We employ an orthogonal approach: a macroscopic metabolic viability assay paired with a microscopic flow cytometry assay to confirm the mechanism of cell death.

Protocol A: High-Throughput ATP Viability Assay (CellTiter-Glo)
  • Cell Seeding: Seed target leukemic cells (e.g., CCRF-CEM or HL-60) at 1×104 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with a log-scale concentration gradient (0.01 μM to 100 μM) of N-Methyl-7H-purin-8-amine, Fludarabine (positive control), and vehicle (0.1% DMSO negative control).

  • Incubation: Incubate for 72 hours. (See Causality Note below).

  • Quantification: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

Causality & Experimental Rationale: Why 72 hours? Purine antimetabolites are not immediate cellular poisons; they require the cell to enter the S-phase for DNA misincorporation to occur (MDPI)[6]. A 72-hour window ensures multiple doubling times have passed. Why CellTiter-Glo? ATP-based luminescence provides a highly sensitive, direct readout of metabolic viability, avoiding the redox-interference common in tetrazolium-based (MTT) assays when testing novel purine analogs.

Protocol B: Apoptosis Quantification via Annexin V/PI Flow Cytometry
  • Harvesting: Collect cells treated at the calculated IC50 concentration after 48 hours of exposure. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Causality & Experimental Rationale: Why Annexin V/PI? This assay acts as the self-validating mechanism for Protocol A. It temporally differentiates between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+). This is critical to prove that the loss of viability observed in the ATP assay is strictly due to programmed cell death—the hallmark of purine analog efficacy—rather than immediate chemical toxicity or assay artifact.

Workflow W1 Log-Phase Cell Culture W2 Compound Dosing (0.01 - 100 μM) W1->W2 W3 Incubation (48h - 72h) W2->W3 W4 ATP Viability Assay (CellTiter-Glo) W3->W4 IC50 W5 Apoptosis Flow Cytometry (Annexin V/PI) W3->W5 Mechanism

Self-Validating Cytotoxicity and Apoptosis Experimental Workflow.

References

  • Robak, T., et al. "Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity." Ingenta Connect.
  • Hentosh, P., & Peffley, D. M. "Cytotoxic purine nucleoside analogues bind to A1, A2A and A3 adenosine receptors." PMC / NIH.
  • Robak, T., et al. "Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases." MDPI.
  • "Targeting DNA repair with aphidicolin sensitizes primary chronic lymphocytic leukemia cells to purine analogs." Oncotarget.
  • "Purine Analogs - Holland-Frei Cancer Medicine." NCBI Bookshelf.
  • "Genotoxic C8-Arylamino-2′-deoxyadenosines Act as Latent Alkylating Agents to Induce DNA Interstrand Cross-Links." Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling n-Methyl-7h-purin-8-amine

As drug development increasingly targets epigenetic modifications and nucleotide salvage pathways, purine derivatives like N-Methyl-7H-purin-8-amine have become critical laboratory reagents. However, the structural simil...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets epigenetic modifications and nucleotide salvage pathways, purine derivatives like N-Methyl-7H-purin-8-amine have become critical laboratory reagents. However, the structural similarity of these synthetic compounds to endogenous nucleobases necessitates stringent handling protocols to prevent unintended biological interactions and respiratory irritation.

This guide provides a comprehensive, self-validating framework for the safe operational handling, personal protective equipment (PPE) selection, and disposal of N-Methyl-7H-purin-8-amine, designed specifically for researchers and application scientists.

Physicochemical and Hazard Profile

To design an effective safety protocol, we must first analyze the quantitative data governing the chemical's physical behavior and hazard potential.

Property / MetricValue / Classification
Chemical Name N-Methyl-7H-purin-8-amine (also listed as 1H-Purin-8-amine, N-methyl-)
CAS Registry Number 23658-67-5
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Density ~1.476 g/cm³
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Data supported by chemical registries for CAS 23658-67-5 1[1] and 2[2].

Mechanistic PPE Selection

Standard laboratory PPE is insufficient without understanding the specific vulnerabilities exposed by purine derivatives. Every piece of equipment must be selected based on the causality of the hazard.

  • Hand Protection (Nitrile Gloves, ≥0.11 mm): Purine derivatives and their common organic solvents (such as DMSO used for stock solutions) can rapidly permeate latex. Nitrile provides a breakthrough time of >480 minutes, ensuring a robust barrier against dermal absorption and localized skin irritation (Category 2).

  • Ocular Protection (Tight-fitting Safety Goggles): The powder form of N-Methyl-7H-purin-8-amine is a Category 2A eye irritant. Aerosolized micro-particles generated during weighing can interact with the aqueous environment of the cornea, causing severe acute inflammation.

  • Respiratory Protection (N95/P100 Particulate Respirator): Classified under STOT SE 3 (Specific Target Organ Toxicity - Single Exposure), inhalation of this fine powder triggers respiratory tract irritation. A respirator is mandatory if handling occurs outside a ventilated enclosure.

  • Body Protection (Anti-static Lab Coat): Anti-static materials prevent the electrostatic adhesion of fine purine powders to the fabric, mitigating the risk of cross-contamination outside the controlled laboratory environment.

Operational Protocol: Solubilization and Handling

To ensure rigorous scientific integrity, the following protocol incorporates built-in validation steps to confirm safety and efficacy during the preparation of a standard 10 mM stock solution.

Step-by-Step Methodology:

  • Environmental Verification: Prior to opening the chemical container, verify that the Class II biological safety cabinet or chemical fume hood maintains a face velocity of exactly 0.5 m/s.

  • Electrostatic Mitigation: Wipe the exterior of the analytical balance and spatulas with an anti-static cloth. Causality: Fine purine powders are highly prone to electrostatic scattering, which increases inhalation risks and reduces analytical weighing accuracy.

  • Weighing: Carefully weigh 1.49 mg of N-Methyl-7H-purin-8-amine into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the tube. Causality: Purine derivatives generally exhibit low aqueous solubility but readily dissolve in polar aprotic solvents like DMSO, which disrupts the strong intermolecular hydrogen bonding between the purine rings.

  • Validation of Solubilization: Vortex the solution for 30 seconds, then visually inspect it against a direct light source. The system validates itself when the solution becomes completely transparent. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the stock solution into amber vials to prevent UV-induced degradation and store at -20°C.

Workflow Start Pre-Operation Setup (Fume Hood & PPE Check) Weighing Anti-Static Weighing (Closed System) Start->Weighing Solubilization DMSO Solubilization & Visual Validation Weighing->Solubilization Decon Surface Decontamination (10% Bleach / 70% EtOH) Solubilization->Decon Disposal Hazardous Waste Collection & Incineration Decon->Disposal

Safe operational handling and disposal workflow for N-Methyl-7H-purin-8-amine.

Biological Context: Purine Metabolism and Epigenetic Signaling

Understanding the biological fate of methylated adenines informs our safety and disposal strategies. In eukaryotic systems, methylated purines (such as N6-methyladenine) are dynamically regulated epigenetic marks processed by demethylases like ALKBH1 3[3]. Accidental exposure or improper disposal of synthetic purine derivatives can artificially perturb these pathways, leading to unintended metabolic shunting into the nucleotide salvage pathway or excessive uric acid production4[4].

Pathway NMA Methylated Purine Derivative (e.g., N-Methyladenine) Enzyme Demethylase Enzyme (e.g., ALKBH1) NMA->Enzyme Demethylation Adenine Adenine Base Enzyme->Adenine Salvage Nucleotide Salvage Pathway (HPRT / APRT) Adenine->Salvage Cellular Recycling UricAcid Uric Acid Excretion Adenine->UricAcid Catabolic Breakdown

Metabolic processing and recycling pathway of purine derivatives in eukaryotic systems.

Decontamination and Waste Management Plan

Disposal of purine derivatives must prevent environmental contamination, as these compounds can act as false signaling molecules in aquatic ecosystems. The following protocol aligns with standard guidelines for purine derivative disposal 5[5].

Step-by-Step Methodology:

  • Segregation: Collect all liquid waste containing N-Methyl-7H-purin-8-amine and DMSO in a dedicated, clearly labeled "Hazardous Organic Waste - Non-Halogenated Purine Derivatives" high-density polyethylene (HDPE) container. Do not mix with halogenated solvents.

  • Aqueous Waste Neutralization (If applicable): If the compound was utilized in an acidic or basic aqueous buffer, transfer the waste to a fume hood.

  • pH Adjustment: Slowly add a weak neutralizing agent (e.g., sodium bicarbonate for acids, citric acid for bases) while stirring continuously.

  • Validation: Monitor the solution using a calibrated pH meter. The system is validated when the pH stabilizes strictly between 5.5 and 9.5.

  • Final Disposal: Even neutralized purine solutions should not be drain-disposed due to their inherent biological activity. Seal the container and coordinate with your institution's Environmental Health and Safety (EH&S) department for high-temperature incineration.

  • Surface Decontamination: Wipe down all work surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol. Causality: Bleach oxidizes the purine ring, effectively destroying the active pharmacophore, while ethanol removes any residual organic solvent from the surface.

References

  • NextSDS. "9H-Purin-8-amine, 9-methyl- (9CI) / 1H-Purin-8-amine, N-methyl- — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • LookChem. "Cas 23658-67-5, 1H-Purin-8-amine, N-methyl- (9CI) Properties and Safety Data." LookChem Database. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "DNA N6-Methyladenine Modification in Eukaryotic Genome." Frontiers in Genetics. Available at:[Link]

  • Cambridge Core. "Excretion of purine derivatives by ruminants. Effect of microbial nucleic acid infusion on purine derivative excretion." The Journal of Agricultural Science. Available at:[Link]

Sources

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